(R)-Efavirenz
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4R)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOQHMRABVBWPR-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C#C[C@@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154801-74-8 | |
| Record name | Efavirenz, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154801748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EFAVIRENZ, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEE19E5D5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-Efavirenz: A Comprehensive Technical Review of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Efavirenz, a cornerstone of antiretroviral therapy, is administered as the single (S)-enantiomer. This document provides an in-depth technical guide on the mechanism of action of its counterpart, the (R)-enantiomer. While the (S)-enantiomer is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1, compelling evidence demonstrates that (R)-Efavirenz is inactive as an anti-HIV agent .[1] This guide will dissect the available scientific literature to elucidate the core mechanisms of action, or lack thereof, for this compound, detailing its interaction with HIV-1 reverse transcriptase, its metabolic profile, and its potential for off-target effects, particularly neurotoxicity. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and experimental workflows.
Core Mechanism of Action: Interaction with HIV-1 Reverse Transcriptase
Efavirenz functions as a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus.[2][3][4] NNRTIs bind to a hydrophobic pocket on the p66 subunit of the RT, distant from the active site.[2][5] This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[5]
Crucially, this inhibitory activity is stereospecific. The clinically used and biologically active form is the (S)-enantiomer of Efavirenz. In contrast, the (R)-enantiomer of Efavirenz has been found to be inactive in in-vitro reverse transcriptase inhibition assays .[1]
Quantitative Analysis of Anti-HIV Activity
While a specific IC50 or Ki value for this compound against HIV-1 RT is not prominently reported in the literature due to its inactivity, the data for the active (S)-enantiomer and the racemate provide a clear contrast.
| Compound | Target | Assay | Activity | Reference |
| (S)-Efavirenz | HIV-1 Wild Type (in MT-4 cells) | Antiviral Assay | IC95: 1.5–3.0 nM | [1] |
| (S)-Efavirenz | HIV-1 Wild Type | Antiviral Assay | IC50: 0.51 ng/mL | [6] |
| This compound | HIV-1 Reverse Transcriptase | In vitro RT Inhibition Assay | Inactive | [1] |
Metabolic Profile and Stereoselectivity
Efavirenz is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP2B6 being the major enzyme responsible for its hydroxylation to 8-hydroxyefavirenz.[7][8][9] This metabolic process exhibits significant stereoselectivity.
The metabolism of This compound by CYP2B6 is approximately 10 times slower than that of the (S)-enantiomer. For wild-type CYP2B6.1, there is a 14-fold enantioselectivity for the metabolism of (S)-Efavirenz over this compound .
| Enantiomer | Primary Metabolizing Enzyme | Relative Rate of Metabolism | Key Metabolite | Reference |
| (S)-Efavirenz | CYP2B6 | ~10-14x faster than this compound | 8-hydroxyefavirenz | [7] |
| This compound | CYP2B6 (minor) | Significantly Slower | Largely unexplored | [7] |
Off-Target Effects: Neurotoxicity
A significant clinical consideration for Efavirenz is its association with central nervous system (CNS) adverse effects, including dizziness, vivid dreams, and in some cases, more severe neuropsychiatric symptoms.[10][11][12] Research into the mechanisms of this neurotoxicity has revealed that the major metabolite of the active (S)-enantiomer, 8-hydroxyefavirenz, is a potent neurotoxin .[12][13][14] This metabolite, while inactive against HIV, has been shown to be toxic to neurons in culture at concentrations found in the cerebrospinal fluid.[13]
The direct neurotoxicity of This compound has not been extensively studied . Given its significantly slower metabolism by CYP2B6, it is plausible that this compound itself, rather than its metabolites, would be the primary species to consider for any potential CNS effects. However, a lack of specific data on the neurotoxic potential of the (R)-enantiomer necessitates further investigation.
Mechanisms implicated in Efavirenz-induced neurotoxicity include:
Experimental Protocols
Enantiomeric Separation of Efavirenz
A robust method for the separation and quantification of (R)- and (S)-Efavirenz is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with chiral stationary phases are the standard methods.
Protocol: Chiral HPLC Separation of Efavirenz Enantiomers [17][18]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent cellulose-based chiral stationary phase.[17][18][19]
-
Mobile Phase: n-Hexane: Isopropyl alcohol (90:10, v/v).[18][19]
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
-
System Suitability: Inject a standard solution multiple times. The relative standard deviation (RSD) of the peak areas should be less than 2.0%, and the resolution between the enantiomer peaks should be greater than 1.5.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay is fundamental to determining the anti-HIV activity of a compound. Commercially available kits provide a standardized method.
Protocol: Non-Radioactive Colorimetric HIV-1 RT Assay [20]
-
Principle: A multi-well plate is coated with a template/primer. The RT enzyme incorporates biotinylated dUTP into the DNA strand. The biotinylated DNA is then detected by a streptavidin-peroxidase conjugate and a colorimetric substrate.
-
Materials: HIV-1 Reverse Transcriptase Assay Kit (e.g., from Abnova or XpressBio).
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
In a streptavidin-coated 96-well plate, add the reaction buffer, HIV-1 RT enzyme, and the test compound.
-
Incubate the plate to allow the reverse transcription reaction to occur.
-
Wash the plate to remove unincorporated nucleotides.
-
Add HRP-anti-digoxigenin conjugate to detect the incorporated biotinylated dUTP.
-
Add a colorimetric substrate (e.g., ABTS).
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition and determine the IC50 value.
-
In Vitro Metabolism Assay using Human Liver Microsomes or Recombinant CYP Enzymes
This assay is used to determine the metabolic stability and profile of a compound.
Protocol: CYP2B6 Metabolism of Efavirenz Enantiomers [7][21]
-
Materials: Human liver microsomes (HLMs) or recombinant human CYP2B6 co-expressed with NADPH-cytochrome P450 reductase, NADPH regenerating system, (R)- and (S)-Efavirenz, and analytical standards for metabolites.
-
Procedure:
-
Prepare incubation mixtures containing HLMs or recombinant CYP2B6, the NADPH regenerating system, and the test compound ((R)- or (S)-Efavirenz) in a phosphate buffer (pH 7.4).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathways of (S)- and this compound.
Experimental Workflow
Caption: Experimental workflow for characterizing this compound.
Logical Relationship of Efavirenz Enantiomers
Caption: Properties of (S)- and this compound enantiomers.
Conclusion
The available scientific evidence unequivocally indicates that the (R)-enantiomer of Efavirenz is devoid of significant anti-HIV-1 activity. Its primary relevance in the context of the clinically used (S)-Efavirenz is as a stereoisomeric impurity. The stark difference in biological activity and metabolic rate between the two enantiomers underscores the critical importance of stereochemistry in drug design and development. While the neurotoxicity of the (S)-Efavirenz metabolite, 8-hydroxyefavirenz, is a known concern, the direct neurotoxic potential of this compound remains an area for further investigation. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the distinct pharmacological profiles of the Efavirenz enantiomers.
References
- 1. Focus on Chirality of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efavirenz - Wikipedia [en.wikipedia.org]
- 3. Efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. efavirenz (Sustiva) – International Association of Providers of AIDS Care [iapac.org]
- 5. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of CYP2B6 Genetic Variation with Efavirenz and Nevirapine Drug Resistance in HIV-1 Patients from Botswana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. mjmcasereports.org [mjmcasereports.org]
- 11. academic.oup.com [academic.oup.com]
- 12. CNS Neurotoxicity of Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuronal toxicity of efavirenz: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scite.ai [scite.ai]
- 16. In vitro and Ex vivo Neurotoxic Effects of Efavirenz are Greater than Those of Other Common Antiretrovirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jfda-online.com [jfda-online.com]
- 18. benchchem.com [benchchem.com]
- 19. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]
- 20. abnova.com [abnova.com]
- 21. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of (R)-Efavirenz: A Technical Guide
Introduction
Efavirenz (EFV) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] It is administered as a racemic mixture, but the therapeutic anti-HIV activity is primarily attributed to its (S)-enantiomer.[3][4] The two enantiomers, (S)-Efavirenz and (R)-Efavirenz, while chemically similar, exhibit distinct biological and pharmacokinetic profiles. The (R)-enantiomer is metabolized much more slowly than its (S)-counterpart and demonstrates a unique set of biological activities, particularly in its interactions with metabolic enzymes and potential off-target effects.[3][4] This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its metabolism, enzyme interactions, and other cellular effects, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
The primary mechanism of action for the Efavirenz molecule is the non-competitive inhibition of the HIV-1 reverse transcriptase (RT) enzyme.[5][6] Unlike nucleoside RT inhibitors (NRTIs), NNRTIs like Efavirenz do not require intracellular phosphorylation to become active.[7][8] They bind to an allosteric site on the RT enzyme, known as the NNRTI pocket, which is distinct from the active site.[6][8][9] This binding induces a conformational change in the enzyme, disrupting its function and blocking the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[5][10]
While (S)-Efavirenz is the potent inhibitor of HIV-1 RT, the activity of this compound at this target is significantly lower. The stereochemistry of the molecule is critical for its fit within the NNRTI pocket. Efavirenz is not effective against HIV-2, as the reverse transcriptase of HIV-2 has a different structure that confers intrinsic resistance to the NNRTI class.[6][8]
Pharmacokinetics and Metabolism
The metabolism of Efavirenz is highly stereoselective, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.
-
(S)-Efavirenz Metabolism : The therapeutically active (S)-enantiomer is predominantly metabolized by CYP2B6 to its major metabolite, 8-hydroxyefavirenz.[3][4][11] This metabolite lacks antiretroviral activity but is associated with the neurotoxic side effects of the drug.[3][12]
-
This compound Metabolism : The metabolism of this compound is approximately 10 times slower than that of (S)-Efavirenz.[3][4] This significant difference in metabolic rate is a key feature of its pharmacokinetic profile. The enantioselectivity for metabolism by wild-type CYP2B6.1 is about 14-fold in favor of the S-enantiomer.[3][4] Other CYP enzymes, such as CYP2A6, play a minor role in metabolizing Efavirenz.[13][14]
The slow metabolism of this compound can lead to its accumulation and contribute to the complex drug-drug interaction profile and potential long-term side effects associated with Efavirenz therapy.
Biological Activities of this compound
Interaction with Cytochrome P450 Enzymes
Efavirenz is known to be both an inhibitor and an inducer of various CYP450 enzymes, leading to a high potential for drug-drug interactions.[10][15] While many studies do not differentiate between the enantiomers, the distinct pharmacokinetic profile of this compound suggests it contributes significantly to these interactions. Efavirenz is a potent competitive inhibitor of CYP2B6 and a moderate inhibitor of CYP2C8, CYP2C9, and CYP2C19.[13]
Furthermore, Efavirenz induces its own metabolism (autoinduction) by increasing the expression of CYP2B6 and CYP3A4.[11][16] This induction is mediated through the activation of nuclear receptors like the pregnane X receptor (PXR) and constitutive androstane receptor (CAR).[17][18]
Table 1: Inhibition of Cytochrome P450 Enzymes by Efavirenz
| CYP Isoform | Inhibition Constant (Ki) | Inhibition Type | Reference |
|---|---|---|---|
| CYP2B6 | 1.68 µM (HLMs) | Competitive | [13] |
| CYP2B6 | 1.38 µM (expressed) | Competitive | [13] |
| CYP2C8 | 4.78 µM (HLMs) | - | [13] |
| CYP2C9 | 19.46 µM | - | [13] |
| CYP2C19 | 21.31 µM | - | [13] |
| CYP3A | 40.33 µM | Weak | [13] |
HLMs: Human Liver Microsomes
Table 2: Induction of Cytochrome P450 Enzymes by Efavirenz
| CYP Isoform | Induction Magnitude | Comparison | Reference |
|---|---|---|---|
| CYP3A4 | ~3- to 4-fold (at 5-10 µM) | 5-fold by Phenobarbital, 6-fold by Rifampin | [18] |
| CYP2A6 | Increased activity | - |[17] |
Neurotoxicity
One of the most significant clinical concerns with Efavirenz is its association with central nervous system (CNS) side effects, ranging from dizziness and vivid dreams to severe depression and psychosis.[19][20][21] There is growing evidence that Efavirenz and its primary metabolite, 8-hydroxyefavirenz, are directly toxic to neurons.[12][22] Potential mechanisms for this neurotoxicity include mitochondrial damage, altered calcium homeostasis, and increases in proinflammatory cytokines.[12][22][23] Given that the (S)-enantiomer is the primary source of the 8-hydroxy metabolite, it is considered the main driver of this toxicity. However, the direct effects of this compound on neuronal cells are less characterized but cannot be discounted due to its longer persistence.
Off-Target Activities
Recent studies have explored other biological targets of Efavirenz enantiomers. For instance, Efavirenz and its related compounds have been shown to activate Cytochrome P450 46A1 (CYP46A1), a CNS-specific enzyme involved in cholesterol metabolism.[24] This suggests that the biological activity of Efavirenz extends beyond its role as an antiretroviral agent and may have implications for neurological function and other physiological processes.
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay
This protocol outlines a general method for determining the inhibition constant (Ki) of this compound against a specific CYP isoform using human liver microsomes (HLMs).
Objective: To quantify the inhibitory potency of this compound on a specific CYP enzyme.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs) or recombinant CYP enzymes
-
CYP isoform-selective substrate probe (e.g., bupropion for CYP2B6)
-
200 mM Sodium Phosphate Buffer (pH 7.4)
-
NADPH-regenerating system (1.3 mM NADP, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, 1 U/mL glucose-6-phosphate dehydrogenase)
-
Methanol (for dissolving inhibitor)
-
Stopping reagent (e.g., Acetonitrile with internal standard)
-
LC-MS/MS system
Procedure:
-
Inhibitor Preparation: Dissolve this compound in methanol to create a stock solution. Perform serial dilutions to achieve a range of desired concentrations.
-
Incubation Mixture Preparation: In duplicate, combine HLMs (e.g., 0.25 mg protein/mL for CYP2B6), the selective substrate probe, and sodium phosphate buffer in microcentrifuge tubes.[13]
-
Pre-incubation: Add varying concentrations of this compound to the incubation mixtures. Pre-incubate the mixture for 5 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH-regenerating system.
-
Incubation: Incubate the reaction at 37°C for a predetermined time that is within the linear range for metabolite formation.
-
Reaction Termination: Stop the reaction by adding a cold stopping reagent, such as acetonitrile containing an internal standard for analytical quantification.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the formation of the metabolite using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Calculate the IC₅₀ and subsequently the Ki value using appropriate enzyme kinetic models (e.g., Cheng-Prusoff equation for competitive inhibition).
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on a cell line, such as neuronal cells.
Objective: To determine the concentration at which this compound reduces cell viability.
Materials:
-
This compound
-
Target cell line (e.g., primary rat cortical neurons or a human neuroblastoma line)
-
Cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include vehicle-only controls and a positive control for toxicity (e.g., H₂O₂).[25]
-
MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the concentration of this compound that causes a 50% reduction in viability (IC₅₀).
Conclusion
The (R)-enantiomer of Efavirenz, while possessing negligible anti-HIV activity compared to its (S)-counterpart, is a biologically active molecule with a distinct pharmacokinetic and pharmacodynamic profile. Its significantly slower metabolism by CYP2B6 leads to its persistence in the body. This, combined with its activity as both an inhibitor and an inducer of key drug-metabolizing enzymes, makes this compound a critical factor in the drug-drug interaction profile of racemic Efavirenz. Further research into the specific off-target effects of this compound, particularly its potential for neurotoxicity and interaction with other cellular targets, is essential for a complete understanding of the long-term safety profile of Efavirenz therapy. The methodologies and data presented in this guide provide a framework for continued investigation into the complex pharmacology of this enantiomer.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Efavirenz? [synapse.patsnap.com]
- 6. Efavirenz - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. mdpi.com [mdpi.com]
- 9. Efavirenz [bionity.com]
- 10. Efavirenz | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. ClinPGx [clinpgx.org]
- 12. Neuronal toxicity of efavirenz: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. CYP2B6 Genotype‐Dependent Inhibition of CYP1A2 and Induction of CYP2A6 by the Antiretroviral Drug Efavirenz in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induction of CYP3A4 by efavirenz in primary human hepatocytes: comparison with rifampin and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mjmcasereports.org [mjmcasereports.org]
- 20. What are the side effects of Efavirenz? [synapse.patsnap.com]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. HIV Non-Nucleoside Reverse Transcriptase Inhibitor Efavirenz Reduces Neural Stem Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of ent-Efavirenz: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone of antiretroviral therapy for HIV-1 infection. As a chiral molecule, efavirenz exists as two enantiomers: the therapeutically active (-)-efavirenz (S-enantiomer) and its mirror image, (+)-efavirenz or ent-Efavirenz (R-enantiomer). While the pharmacological profile of the S-enantiomer is well-documented, the properties of ent-Efavirenz are less characterized but equally important for a comprehensive understanding of the drug's stereoselective pharmacology and toxicology. This technical guide provides an in-depth overview of the pharmacological profile of ent-Efavirenz, focusing on its mechanism of action, pharmacokinetics, and potential off-target effects, with a particular emphasis on neurotoxicity.
Mechanism of Action and Antiviral Activity
Efavirenz exerts its anti-HIV effect by non-competitively inhibiting the viral enzyme reverse transcriptase (RT), which is crucial for the replication of the HIV-1 genome.[1][2][3] The binding of efavirenz to a hydrophobic pocket in the RT induces a conformational change that disrupts the enzyme's catalytic activity.[2]
Crucially, this inhibitory activity is highly stereoselective. The clinically used (-)-efavirenz (S-enantiomer) is a potent inhibitor of HIV-1 RT. In contrast, (+)-efavirenz (ent-Efavirenz) is considered to be inactive against HIV-1 reverse transcriptase in vitro. [4]
Quantitative Data: Anti-HIV-1 Activity
| Enantiomer | Target | Assay | IC₅₀ / Kᵢ | Reference |
| (-)-Efavirenz (S-enantiomer) | HIV-1 Reverse Transcriptase | Enzyme Inhibition | Kᵢ = 2.93 nM | [MedchemExpress] |
| HIV-1 Replication (in cell culture) | Cell-based Assay | IC₉₅ = 1.5 nM | [MedchemExpress] | |
| (+)-Efavirenz (ent-Efavirenz) | HIV-1 Reverse Transcriptase | Enzyme Inhibition | Inactive | [4] |
Pharmacokinetics: A Tale of Two Enantiomers
The pharmacokinetic profiles of the efavirenz enantiomers are markedly different, primarily due to stereoselective metabolism by cytochrome P450 (CYP) enzymes.
Metabolism
The primary route of efavirenz metabolism is hydroxylation, mainly mediated by CYP2B6, to form 8-hydroxyefavirenz.[5][6] This metabolic pathway shows significant enantioselectivity.
-
(-)-Efavirenz (S-enantiomer): This enantiomer is readily metabolized by CYP2B6 to 8-hydroxyefavirenz.[5] This metabolite is devoid of antiretroviral activity but is known to be neurotoxic.[5][7]
-
(+)-Efavirenz (ent-Efavirenz): The metabolism of ent-Efavirenz by CYP2B6 is significantly slower, with rates approximately 1/10th of those for the S-enantiomer.[5] This suggests that ent-Efavirenz has a longer half-life and may accumulate to a greater extent than the S-enantiomer if administered as a racemate.
The metabolism of efavirenz is a complex process involving multiple CYP enzymes. While CYP2B6 is the major enzyme for 8-hydroxylation, CYP2A6 also contributes to a lesser extent.[8][9]
Off-Target Effects and Neurotoxicity
The most significant adverse effects associated with efavirenz are neurological and psychiatric, including dizziness, vivid dreams, insomnia, and in more severe cases, depression and psychosis.[10] These effects are primarily attributed to the S-enantiomer and its neurotoxic metabolite, 8-hydroxyefavirenz.[5][7]
The neurotoxic potential of ent-Efavirenz is not well-defined. However, given its reduced metabolism and potential for accumulation, its intrinsic off-target activities are of significant interest. Efavirenz has been shown to interact with various central nervous system (CNS) targets, including serotonin receptors (5-HT₂ₐ) and transporters.[11] Whether these interactions are stereoselective remains an area for further investigation.
Experimental Protocols
A common method to assess the anti-HIV activity of compounds like efavirenz is a cell-free enzymatic assay that measures the inhibition of recombinant HIV-1 reverse transcriptase.
A detailed protocol for a commercially available colorimetric HIV-1 RT assay kit involves the following steps:
-
Reaction Setup: A reaction mixture containing a template/primer hybrid, dNTPs, and reaction buffer is prepared.
-
Enzyme and Inhibitor Addition: HIV-1 RT enzyme and the test inhibitor (ent-Efavirenz) at various concentrations are added to the reaction mixture.
-
Incubation: The reaction is incubated to allow for DNA synthesis.
-
Detection: The newly synthesized DNA, which is labeled with biotin and digoxigenin, is captured on a streptavidin-coated plate and detected using an anti-digoxigenin-peroxidase conjugate and a colorimetric substrate.[12]
To assess the neurotoxic potential of ent-Efavirenz, in vitro assays using neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures are employed.
MTT Assay Protocol:
-
Cell Seeding: Neuronal cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: Cells are treated with various concentrations of ent-Efavirenz for 24 hours.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by viable cells.
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a plate reader to determine the percentage of viable cells relative to a control.[13]
LDH Assay Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with ent-Efavirenz.
-
Supernatant Collection: A sample of the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is incubated with a reaction mixture that measures the activity of lactate dehydrogenase (LDH) released from damaged cells.
-
Absorbance Measurement: The absorbance is measured to quantify the amount of LDH release, which is an indicator of cytotoxicity.[13]
Conclusion
The pharmacological profile of ent-Efavirenz is distinctly different from its therapeutically active S-enantiomer. Its lack of significant anti-HIV-1 activity renders it undesirable for the treatment of HIV infection. The slower metabolism of ent-Efavirenz by CYP2B6 raises potential concerns about its accumulation and off-target effects, particularly neurotoxicity. While the neurotoxic profile of ent-Efavirenz is not as well-characterized as that of (-)-efavirenz and its 8-hydroxy metabolite, its potential for CNS-related adverse effects cannot be dismissed and warrants further investigation. A thorough understanding of the stereoselective pharmacology of efavirenz is crucial for optimizing antiretroviral therapy and minimizing adverse drug reactions. Future research should focus on elucidating the specific off-target interactions and the complete metabolic fate of ent-Efavirenz to fully comprehend its toxicological profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Efavirenz - Wikipedia [en.wikipedia.org]
- 3. Efavirenz | aidsmap [aidsmap.com]
- 4. Focus on Chirality of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of efavirenz pharmacokinetics and pharmacogenomics on neuropsychological performance in older HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Efavirenz and the CNS: what we already know and questions that need to be answered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of serotonergic action of the HIV-1 antiretroviral efavirenz - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HIV Non-Nucleoside Reverse Transcriptase Inhibitor Efavirenz Reduces Neural Stem Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselective Metabolism of Efavirenz: A Technical Guide to the (R)-Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of antiretroviral therapy for HIV-1 infection. It is administered as the single (S)-enantiomer, which is responsible for its therapeutic activity. However, the racemic mixture was synthesized initially, and the (R)-enantiomer may be present as an impurity. Understanding the metabolic fate of both enantiomers is crucial for a comprehensive assessment of the drug's pharmacology, toxicology, and for quality control during manufacturing. This technical guide provides an in-depth overview of the stereoselective metabolism of Efavirenz, with a particular focus on the metabolic profile of the (R)-enantiomer. Contrary to some initial hypotheses, (R)-Efavirenz is not a metabolite of (S)-Efavirenz, as there is no evidence of in vivo chiral inversion. Instead, it is a separate entity with a distinct metabolic pathway and rate.
Metabolic Pathways of Efavirenz Enantiomers
The metabolism of Efavirenz is highly stereoselective, primarily occurring in the liver and catalyzed by cytochrome P450 (CYP) enzymes. The major metabolic pathways for both (S)- and this compound involve hydroxylation, followed by glucuronidation of the hydroxylated metabolites.
(S)-Efavirenz Metabolism:
The clinically used (S)-Efavirenz is extensively metabolized, with two primary oxidative pathways:
-
8-hydroxylation: This is the major metabolic pathway, predominantly catalyzed by CYP2B6, leading to the formation of 8-hydroxyefavirenz (8-OH-EFV).[1][2][3] This metabolite is pharmacologically inactive but has been associated with neurotoxicity.[4]
-
7-hydroxylation: This is a minor pathway, catalyzed mainly by CYP2A6, resulting in the formation of 7-hydroxyefavirenz (7-OH-EFV).[2][3]
A secondary metabolite, 8,14-dihydroxyefavirenz, is also formed, primarily by CYP2B6.[3] These hydroxylated metabolites are subsequently conjugated with glucuronic acid for excretion.[3]
This compound Metabolism:
The metabolism of this compound has been less extensively studied than its (S)-enantiomer. However, research indicates that it also undergoes hydroxylation, primarily at the 8-position, catalyzed by CYP2B6.[4] The most significant finding is the marked difference in the rate of metabolism between the two enantiomers.
Signaling Pathway for (S)-Efavirenz Metabolism
Caption: Metabolic pathway of (S)-Efavirenz.
Logical Relationship of Enantioselective Metabolism
Caption: Enantioselectivity of CYP2B6-mediated Efavirenz metabolism.
Quantitative Data on Stereoselective Metabolism
The stereoselective metabolism of Efavirenz by CYP2B6 is a critical factor in its pharmacokinetic profile. The (S)-enantiomer is metabolized at a significantly higher rate than the (R)-enantiomer.
| Parameter | (S)-Efavirenz | This compound | Fold Difference (S/R) | Reference |
| CYP2B6.1 (Wild-type) | ||||
| Clmax (relative activity) | High | ~10-fold lower | ~10 | [4] |
| CYP2B6 Variants | ||||
| Enantioselectivity (S > R) | 5- to 22-fold higher | - | 5-22 | [4] |
Table 1: In Vitro Kinetic Parameters for the 8-hydroxylation of Efavirenz Enantiomers by CYP2B6.
Experimental Protocols
In Vitro Metabolism of Efavirenz Enantiomers using Human Liver Microsomes (HLMs)
This protocol is adapted from methodologies described in the literature for assessing the in vitro metabolism of xenobiotics.[2][5]
a. Materials:
-
(S)-Efavirenz and this compound standards
-
Pooled human liver microsomes (HLMs)
-
NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
b. Incubation Procedure:
-
Prepare a stock solution of each Efavirenz enantiomer in a suitable organic solvent (e.g., methanol or ACN).
-
In a microcentrifuge tube, combine the potassium phosphate buffer, HLM suspension (e.g., 0.5 mg/mL protein concentration), and the Efavirenz enantiomer substrate (e.g., 10 µM final concentration).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the mixture to precipitate proteins.
-
Transfer the supernatant to a clean tube for analysis by HPLC or LC-MS/MS.
Chiral Separation of Efavirenz Enantiomers by High-Performance Liquid Chromatography (HPLC)
This protocol is based on established methods for the enantioselective analysis of Efavirenz.[1][6][7][8]
a. Chromatographic Conditions:
-
Column: Chiral stationary phase column, such as Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).[1][6]
-
Mobile Phase: A mixture of n-hexane and isopropyl alcohol (IPA), typically in a ratio of 90:10 (v/v).[1][6]
-
Injection Volume: 10 µL.
b. Sample Preparation:
-
Prepare a stock solution of racemic Efavirenz in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
For the analysis of in vitro metabolism samples, the supernatant from the incubation mixture can be directly injected after appropriate dilution with the mobile phase.
Quantification of Efavirenz and its Metabolites by LC-MS/MS
This protocol provides a general framework for the sensitive and selective quantification of Efavirenz and its hydroxylated metabolites.[9][10][11][12]
a. Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add an internal standard (e.g., a stable isotope-labeled version of Efavirenz).
-
Add a protein precipitating agent, such as acetonitrile, in a 3:1 ratio (v/v).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
b. LC-MS/MS Conditions:
-
LC Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
MRM Transitions: Specific precursor-to-product ion transitions for Efavirenz, its metabolites, and the internal standard need to be optimized for maximum sensitivity and selectivity.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro metabolism of Efavirenz enantiomers.
Discussion and Implications
The pronounced stereoselectivity in the metabolism of Efavirenz has significant implications for drug development and clinical practice. The slower metabolism of the (R)-enantiomer means that if it is present as an impurity in the (S)-Efavirenz drug product, it could accumulate in the body to a greater extent than the active enantiomer. Although this compound is considered pharmacologically inactive with respect to reverse transcriptase inhibition, its potential for off-target effects or toxicity at higher concentrations has not been extensively studied.
Therefore, stringent control of the enantiomeric purity of the (S)-Efavirenz active pharmaceutical ingredient is essential. The analytical methods outlined in this guide provide the necessary tools for the accurate quantification of the (R)-enantiomer in bulk drug substance and formulated products.
For researchers in drug metabolism, the significant difference in the metabolic rates of the Efavirenz enantiomers by CYP2B6 provides a valuable tool for studying the structure-function relationships of this important drug-metabolizing enzyme. Further investigation into the binding interactions of both enantiomers within the active site of various CYP2B6 polymorphic variants could provide insights into the molecular basis of interindividual variability in Efavirenz metabolism and toxicity.
Conclusion
This technical guide has provided a comprehensive overview of the stereoselective metabolism of Efavirenz, with a specific focus on the (R)-enantiomer. It is now clear that this compound is not a metabolite of the active (S)-enantiomer but a distinct chemical entity with a significantly slower rate of metabolism by CYP2B6. The detailed experimental protocols and tabulated quantitative data presented herein serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Efavirenz and other chiral compounds. A thorough understanding of stereoselective metabolism is paramount for ensuring the safety, efficacy, and quality of chiral drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 12. Clinically relevant enantiomer specific R‐ and S‐praziquantel pharmacokinetic drug‐drug interactions with efavirenz and ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
The Inactive Enantiomer of Efavirenz: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of antiretroviral therapy for HIV-1 infection. As a chiral molecule, Efavirenz exists as two enantiomers: the therapeutically active (-)-Efavirenz ((S)-Efavirenz) and the inactive (+)-Efavirenz ((R)-Efavirenz). While the focus of drug development has rightfully been on the active enantiomer, understanding the pharmacological and toxicological profile of the inactive enantiomer is crucial for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth overview of the inactive (+)-enantiomer of Efavirenz, summarizing its biological activity, methods for its separation and synthesis, and a discussion of its potential toxicological implications.
Data Presentation
Pharmacological Activity of Efavirenz Enantiomers
The anti-HIV-1 activity of Efavirenz is highly stereospecific. The (-)-enantiomer is a potent inhibitor of HIV-1 reverse transcriptase, while the (+)-enantiomer is largely devoid of antiviral activity.
| Enantiomer | Target | IC50 (nM) | Potency Relative to (-)-Efavirenz |
| (-)-Efavirenz | HIV-1 Reverse Transcriptase | 2.6 | ~654x more potent |
| (+)-Efavirenz | HIV-1 Reverse Transcriptase | 1700 | - |
Note: IC50 values can vary slightly between different assay conditions and HIV-1 strains.
Neurotoxicity of Efavirenz
While the neurotoxicity of racemic Efavirenz and its primary metabolite, 8-hydroxyefavirenz, has been documented, specific quantitative data on the neurotoxicity of the inactive (+)-enantiomer is not extensively available in the public domain. The available literature primarily focuses on the effects of the parent drug or the active enantiomer. It is known that Efavirenz can induce neuronal damage through mechanisms such as mitochondrial dysfunction and altered calcium homeostasis[1]. However, the direct contribution of the (+)-enantiomer to these effects remains an area for further investigation.
Experimental Protocols
Chiral Separation of Efavirenz Enantiomers by High-Performance Liquid Chromatography (HPLC)
Principle: The enantiomers of Efavirenz can be effectively separated using a chiral stationary phase (CSP) that exhibits differential interactions with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly employed for this purpose.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent cellulose-based chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropyl alcohol (IPA), typically in a 90:10 (v/v) ratio. The exact ratio may be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the racemic Efavirenz sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Expected Outcome: Baseline separation of the two enantiomers, with (+)-Efavirenz typically eluting before (-)-Efavirenz under normal-phase conditions.
In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 reverse transcriptase, the enzyme responsible for converting the viral RNA genome into DNA.
Methodology:
-
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (e.g., from XpressBio).
-
Poly(A) template and oligo(dT) primer.
-
Radioactively or fluorescently labeled deoxyribonucleotide triphosphates (dNTPs).
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2, DTT, and KCl).
-
Test compounds (dissolved in DMSO).
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(A)•oligo(dT) template/primer, and labeled dNTPs.
-
Add varying concentrations of the test compound (e.g., (+)-Efavirenz and (-)-Efavirenz) to the reaction mixture.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of incorporated labeled dNTPs, which is inversely proportional to the RT inhibitory activity of the compound. This can be done by methods such as scintillation counting for radiolabeled dNTPs or fluorescence measurement.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the RT activity.
-
In Vitro Neurotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Line: A neuronal cell line such as SH-SY5Y or primary neuronal cultures.
-
Procedure:
-
Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., (+)-Efavirenz) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for toxicity.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Mandatory Visualizations
Caption: Experimental workflow for the evaluation of Efavirenz enantiomers.
Caption: Proposed signaling pathway for Efavirenz-induced neurotoxicity.
Conclusion
The inactive enantiomer of Efavirenz, (+)-Efavirenz, exhibits significantly lower anti-HIV-1 activity compared to its therapeutically active counterpart, (-)-Efavirenz. While robust methods for the chiral separation and synthesis of both enantiomers are well-established, a comprehensive understanding of the specific toxicological profile of (+)-Efavirenz remains a notable knowledge gap. The neurotoxicity associated with Efavirenz is a significant clinical concern, and it is plausible that the inactive enantiomer could contribute to this adverse effect profile. Further research dedicated to elucidating the in vitro and in vivo neurotoxicity of (+)-Efavirenz is warranted to fully characterize the safety profile of racemic Efavirenz and to inform the development of future chiral drugs.
References
A Technical Guide to the Stereospecific Synthesis of (R)-Efavirenz
Introduction
Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone in the treatment of human immunodeficiency virus (HIV) type 1 infection. Marketed as a single enantiomer, (R)-Efavirenz, its synthesis requires a high degree of stereochemical control to obtain the desired therapeutic agent with high purity. This technical guide provides an in-depth overview of the key stereospecific synthetic strategies for this compound, focusing on the core methodologies, experimental protocols, and comparative data for researchers, scientists, and drug development professionals.
Key Synthetic Strategies
The stereospecific synthesis of this compound predominantly revolves around the creation of the crucial chiral tertiary alcohol intermediate. This is typically achieved through the enantioselective addition of a cyclopropylacetylide to a protected 2-amino-5-chlorophenyl trifluoromethyl ketone. Several methodologies have been developed to achieve high enantioselectivity in this key step.
Chiral Amino Alcohol-Mediated Acetylide Addition
A highly successful and practical approach for the large-scale synthesis of this compound was developed by researchers at Merck.[1][2] This method employs a chiral lithium alkoxide, derived from (1R,2S)-N-pyrrolidinylnorephedrine, to mediate the enantioselective addition of lithium cyclopropylacetylide to a p-methoxybenzyl (PMB)-protected ketoaniline.[1][2] This key transformation establishes the quaternary stereocenter with a remarkable level of stereocontrol.[2] The overall synthesis starts from 4-chloroaniline and proceeds in seven steps with a 62% overall yield.[1][2]
Experimental Protocol: Enantioselective Addition of Lithium Cyclopropylacetylide [2]
-
Preparation of the Chiral Reagent: A solution of (1R,2S)-N-pyrrolidinylnorephedrine in an appropriate solvent is treated with n-butyllithium at a low temperature to form the corresponding lithium alkoxide.
-
Addition Reaction: The pre-formed lithium cyclopropylacetylide is then added to a solution of the PMB-protected ketoaniline in the presence of the chiral lithium alkoxide. The reaction is typically carried out in THF at temperatures below -50 °C.[2]
-
Work-up and Isolation: The reaction is quenched with a suitable reagent, and the product, a chiral propargylic alcohol, is isolated after standard work-up and purification procedures. This intermediate is then carried forward to complete the synthesis of Efavirenz.
Organocatalyzed Enantioselective Trifluoromethylation
An alternative, metal-free approach involves the organocatalyzed enantioselective trifluoromethylation of an alkynyl ketone.[3][4][5] This strategy utilizes cinchona alkaloid-derived catalysts to introduce the trifluoromethyl group stereoselectively.[3][5] While initial attempts with a cinchonidine derivative resulted in moderate enantioselectivity, further catalyst development, such as using a quinine-based catalyst with a butoxy group, significantly improved the enantiomeric excess.[4]
Experimental Protocol: Organocatalyzed Trifluoromethylation [4][6]
-
Catalyst Preparation: A quinine-derived organocatalyst is prepared and utilized in catalytic amounts.
-
Trifluoromethylation Reaction: The alkynyl ketone substrate is reacted with a trifluoromethylating agent, such as trimethyl(trifluoromethyl)silane (Me3SiCF3), in the presence of the chiral organocatalyst.[4][6] The reaction conditions, including solvent and temperature, are optimized to maximize yield and enantioselectivity.
-
Subsequent Steps: The resulting trifluoromethylated product is then converted to this compound through a two-step sequence involving reduction of a nitro group and subsequent cyclization.[4][6]
Other Notable Approaches
Researchers have also explored chemoenzymatic dynamic kinetic resolution of the racemic tertiary alcohol intermediate as a potential route to enantiomerically pure Efavirenz.[7] This method combines biocatalytic esterification with oxovanadium-catalyzed racemization.[7] Additionally, a concise flow synthesis of racemic Efavirenz has been developed, which relies on a copper-catalyzed formation of an aryl isocyanate and subsequent intramolecular cyclization.[8]
Data Presentation
The following tables summarize the quantitative data from key synthetic approaches to provide a clear comparison of their efficiencies.
Table 1: Comparison of Key Stereoselective Addition Reactions
| Method | Chiral Promoter/Catalyst | Substrate | Product e.e. (%) | Yield (%) | Reference |
| Chiral Amino Alcohol-Mediated Acetylide Addition | (1R,2S)-N-pyrrolidinylnorephedrine lithium alkoxide | p-methoxybenzyl-protected ketoaniline | 96-98 | - | [2] |
| Organocatalyzed Trifluoromethylation | Quinine-based catalyst with a butoxy group | 1-(5-chloro-2-nitrophenyl)-3-cyclopropylprop-2-yn-1-one | up to 80 | 88 | [4][6] |
| Ruthenium-Catalyzed Alkynylation | Chiral-at-ruthenium catalyst | 1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethanone | 99 | 97 | [9] |
Table 2: Overall Synthesis Comparison
| Synthetic Route | Starting Material | Number of Steps | Overall Yield (%) | Final Product e.e. (%) | Reference |
| Merck's Asymmetric Synthesis | 4-chloroaniline | 7 | 62 | >99 | [1][2] |
| Organocatalyzed Trifluoromethylation Route | Commercially available substrate | 5 | - | 99 (after recrystallization) | [4][10] |
Visualizations
Figure 1: Overall Synthetic Pathway to this compound (Merck Process)
Caption: Synthetic route to this compound via chiral amino alcohol mediation.
Figure 2: Logical Flow of Organocatalyzed Trifluoromethylation
Caption: Workflow for the organocatalyzed synthesis of this compound.
Conclusion
The stereospecific synthesis of this compound has been successfully addressed through multiple innovative strategies. The chiral amino alcohol-mediated addition of cyclopropylacetylide stands out as a highly efficient and practical method for large-scale production, delivering the target molecule with excellent enantiopurity and overall yield. Concurrently, the development of metal-free, organocatalytic approaches for enantioselective trifluoromethylation offers a valuable alternative, showcasing the continuous evolution of asymmetric synthesis methodologies. These advancements not only provide robust routes to a critical antiretroviral drug but also contribute significantly to the broader field of synthetic organic chemistry.
References
- 1. collaborate.princeton.edu [collaborate.princeton.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A concise flow synthesis of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
(R)-Efavirenz CAS number and identification
An In-depth Technical Guide on the Identification of (R)-Efavirenz
This guide provides a comprehensive overview of the identification and characterization of this compound, the inactive enantiomer of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz. The therapeutically active agent is the (S)-enantiomer.[1] For quality control and to ensure the efficacy and safety of the drug product, the separation and quantification of the individual enantiomers are crucial.[1][2]
Chemical Identification
This compound is the enantiomer of the active pharmaceutical ingredient (S)-Efavirenz.
| Identifier | Data | Reference |
| Chemical Name | (R)-6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one | [3] |
| CAS Number | 154801-74-8 | [3] |
| Molecular Formula | C₁₄H₉ClF₃NO₂ | [3][4][5] |
| Molecular Weight | 315.67 g/mol | [3][4][5] |
| (S)-Efavirenz CAS | 154598-52-4 | [4][6][7] |
| Racemic Efavirenz CAS | 177530-93-7 | [3] |
Chromatographic Identification and Quantification
The primary method for identifying and quantifying this compound is through chiral High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), which separates it from its (S)-enantiomer.[2] This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[2] Polysaccharide-based CSPs are highly effective for this resolution.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various validated chiral separation methods.
Table 1: HPLC and UPLC Method Performance for this compound Quantification
| Parameter | HPLC Method 1[8][9] | HPLC Method 2[10] | UPLC Method[11] |
| Linearity Range | 0.1 - 6.0 µg/mL | 200 - 6210 ng/mL | 0.249 - 375 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | 0.9999 | Not Specified |
| Limit of Detection (LOD) | 0.03 µg/mL | 66 ng/mL | 0.075 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 200 ng/mL | 0.249 µg/mL |
| Recovery | 98.28% - 99.9% | Not Specified | 97% - 104% |
| Precision (%RSD at LOQ) | 1.34% | Not Specified | Not Specified |
Table 2: Chromatographic Parameters for Efavirenz Enantiomer Separation
| Parameter | HPLC Method 1[8][9] | HPLC Method 2[10] | UPLC Method[11] |
| This compound Retention Time | Not Specified | 7.5 min | Not Specified |
| (S)-Efavirenz Retention Time | Not Specified | 9.2 min | Not Specified |
| Resolution (Rs) | > 4.0 | Not Specified | > 3.0 |
Experimental Protocols
Below are detailed experimental protocols for the chiral separation of Efavirenz enantiomers.
Protocol 1: Normal-Phase HPLC for this compound Impurity [8][9]
-
Instrumentation : Waters HPLC system with a 2695 separation module and a 2487 dual-wavelength UV detector.[8]
-
Column : Chiralcel OD (250 mm x 4.6 mm, 10 µm) containing tris-(3,5-dimethylphenylcarbamate) stationary phase.[8][9]
-
Mobile Phase : n-hexane and isopropyl alcohol (80:20 v/v) with 0.1% (v/v) formic acid as an additive.[8][9]
-
Column Temperature : 25 °C.[9]
-
Sample Preparation : Dissolve the sample in the mobile phase to a known concentration.[1]
Protocol 2: Normal-Phase UPLC for Enantioseparation [11]
-
Instrumentation : UPLC system with a photodiode array detector.[11]
-
Column : Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase : n-Hexane and Isopropyl alcohol (IPA) in a 90:10 (v/v) ratio.[11]
-
Flow Rate : 1.0 mL/min.[11]
-
Column Temperature : 30 °C.[11]
-
Detection : UV at 254 nm.[11]
Spectroscopic Identification
Vibrational spectroscopy and mass spectrometry can be used to characterize the Efavirenz molecule. As enantiomers, (R)- and (S)-Efavirenz are expected to have identical spectra under non-chiral conditions.
Experimental Protocols
Protocol 3: Mass Spectrometry (MS)
-
Method : Liquid Chromatography-Mass Spectrometry (LC-MS) is often used for detection in environmental samples.[12]
-
Expected Fragmentation : The mass spectrum provides a fragmentation pattern characteristic of the Efavirenz molecule. While specific instrument parameters vary, the resulting mass-to-charge ratios of fragments will be consistent.
Protocol 4: Infrared and Raman Spectroscopy [13][14]
-
Instrumentation (MIR) : A spectrometer with an Attenuated Total Reflectance (ATR) device.[14]
-
Instrumentation (NIR) : Benchtop or portable NIR spectrometers operating in the 750-2500 nm range.[13][14]
-
Instrumentation (Raman) : Benchtop or handheld Raman spectrometers.[13]
-
Sample Preparation : Samples are typically analyzed as a powder.[13][14]
-
Data Analysis : The resulting spectra show characteristic vibrational bands of the Efavirenz molecular structure.[13] These techniques are particularly useful for identifying polymorphic forms.[13][14]
Mechanism of Action and Related Pathways
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[8][15] It works by binding directly to a non-catalytic site of the HIV-1 reverse transcriptase enzyme.[16][17] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its function.[16] By blocking the reverse transcriptase, Efavirenz prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle, thus halting the production of new virus particles.[16][18]
Caption: Mechanism of action of (S)-Efavirenz on HIV-1 reverse transcriptase.
Caption: General workflow for the chiral separation and quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. allmpus.com [allmpus.com]
- 4. scbt.com [scbt.com]
- 5. Efavirenz = 98 HPLC 154598-52-4 [sigmaaldrich.com]
- 6. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [Efavirenz (200 mg)] - CAS [154598-52-4] [store.usp.org]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
- 15. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of Efavirenz? [synapse.patsnap.com]
- 17. droracle.ai [droracle.ai]
- 18. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for Chiral Separation of Efavirenz Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the treatment of HIV-1.[1] The molecule contains a single chiral center, with the (S)-enantiomer being the therapeutically active agent.[1] The enantiomers of a racemic drug can exhibit different pharmacological, pharmacokinetic, and toxicological profiles.[2] Consequently, regulatory bodies like the United States Food and Drug Administration (US FDA) mandate the marketing of the active enantiomer and the control of enantiomeric purity.[3][4] High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a predominant and effective method for the direct separation and analysis of enantiomers in pharmaceutical development and quality control.[2][5]
This document provides detailed protocols for the chiral separation of Efavirenz enantiomers using both normal-phase and reverse-phase HPLC.
Principle of Chiral Separation
The enantioselective separation of Efavirenz is achieved by utilizing a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with varying stability.[2][6] The enantiomer that forms the more stable complex is retained longer on the column, resulting in different retention times and enabling their separation.[2] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated high efficacy in resolving Efavirenz enantiomers.[2][6]
Experimental Protocols
Two primary methodologies, Normal-Phase HPLC and Reverse-Phase HPLC, have proven successful for the chiral separation of Efavirenz enantiomers.
Method 1: Normal-Phase HPLC
This method is widely cited for its excellent resolution of Efavirenz enantiomers.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | n-Hexane: Isopropyl alcohol (IPA) (90:10, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| Detection | UV at 254 nm[2] |
| Injection Volume | 20 µL |
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropyl alcohol in a 90:10 volume-to-volume ratio. Degas the mobile phase using sonication or another suitable method before use.[7]
-
Standard Solution Preparation: Prepare a stock solution of racemic Efavirenz in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a suitable working concentration (e.g., 250 µg/mL).
-
Sample Preparation: For bulk drug analysis, prepare the sample in the same manner as the standard solution. For formulations like tablets, weigh and finely powder the tablets. Extract a quantity of powder equivalent to a single dose with a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution, and then dilute with the mobile phase to the desired concentration. Filter the final solution through a 0.45 µm syringe filter before injection.[7]
-
System Suitability: Before sample analysis, perform multiple injections of a system suitability solution (a solution containing both enantiomers) to ensure the system is operating correctly. The resolution between the (R)- and (S)-Efavirenz peaks should be greater than 3.0.[2]
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms.
Method 2: Reverse-Phase HPLC
This method provides an alternative to normal-phase chromatography and may offer different selectivity.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Lux Amylose-2 (250 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase | 0.1% Formic acid in water: Acetonitrile (55:45, v/v)[8] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 25°C[8] |
| Detection | UV at 252 nm[8] |
| Injection Volume | 20 µL[8] |
Protocol:
-
Mobile Phase Preparation: Prepare mobile phase A by adding 1.0 mL of formic acid to 1000 mL of Milli-Q water. Mobile phase B is acetonitrile. Mix mobile phase A and mobile phase B in a 55:45 volume-to-volume ratio. Filter the final mobile phase through a 0.45 µm filter and degas.[8]
-
Diluent Preparation: Mix water and acetonitrile in a 50:50 volume-to-volume ratio, filter, and degas.[8]
-
Standard Solution Preparation: Accurately weigh about 50 mg of Efavirenz standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[8]
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution using the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
System Suitability: Inject a system suitability solution (racemic mixture) to verify adequate resolution between the enantiomer peaks.
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the chiral separation of Efavirenz.
Table 1: Normal-Phase HPLC Method Performance
| Parameter | (R)-Efavirenz | (S)-Efavirenz | Source |
| Retention Time (min) | 7.5 | 9.2 | [3] |
| Resolution (Rs) | > 3.0 | > 3.0 | [2] |
| Linearity Range (ng/mL) | 200 - 6210 | - | [3] |
| Limit of Detection (LOD) (ng/mL) | 66 | - | [3] |
| Limit of Quantification (LOQ) (ng/mL) | 200 | - | [3] |
Table 2: Reverse-Phase HPLC Method Performance
| Parameter | This compound | (S)-Efavirenz | Source |
| Linearity Range (mg/mL) | 0.04 - 0.4 | - | [9] |
| Limit of Detection (LOD) (mg/mL) | 0.01 | - | [8] |
| Limit of Quantification (LOQ) (mg/mL) | 0.04 | - | [8] |
| Recovery (%) | 93.5 - 107.5 | - | [9] |
Visualizations
Caption: Experimental workflow for chiral HPLC separation of Efavirenz.
Caption: Logical relationship of chiral separation of Efavirenz on a CSP.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]
- 3. jfda-online.com [jfda-online.com]
- 4. eijppr.com [eijppr.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Application Note: (R)-Efavirenz as a Chiral Impurity Standard
Introduction
Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely utilized in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection.[1][2][3] The therapeutic efficacy of Efavirenz is attributed exclusively to its (S)-enantiomer, which selectively binds to and inhibits the viral reverse transcriptase enzyme, a critical component in the HIV replication cycle.[4][5] Conversely, the (R)-enantiomer of Efavirenz is considered a chiral impurity with no significant antiretroviral activity.[5]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines concerning the control of chiral impurities in pharmaceutical products.[6][7][8][9] The presence of an unwanted enantiomer can potentially affect the drug's efficacy, safety, and overall quality. Therefore, it is imperative for pharmaceutical manufacturers to accurately quantify and control the levels of (R)-Efavirenz in the active pharmaceutical ingredient (API) and final drug product. This application note provides a detailed protocol for the analysis of this compound as a chiral impurity using High-Performance Liquid Chromatography (HPLC), serving as a crucial quality control measure.
Experimental Protocols
A robust and validated stereospecific HPLC method is essential for the separation and quantification of the this compound impurity from the (S)-Efavirenz API.[10][11] The following protocol is based on established and validated methods for the chiral separation of Efavirenz enantiomers.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system: Equipped with a UV detector or a photodiode array (PDA) detector.[11][12]
-
Chiral Stationary Phase: A cellulose-based chiral column, such as Chiralcel OD-H (250 mm x 4.6 mm, 5 µm), is commonly used for this separation.[10][12][13]
-
Chemicals and Reagents:
Chromatographic Conditions:
The following chromatographic conditions have been demonstrated to be effective for the chiral separation of Efavirenz enantiomers. Method optimization may be required based on the specific instrumentation and column used.
| Parameter | Condition |
| Stationary Phase | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane: Isopropyl alcohol (90:10, v/v)[12][13] |
| Flow Rate | 1.0 mL/min[12][13] |
| Column Temperature | 30°C[12][13] |
| Detection Wavelength | 254 nm[11][12][13] |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute the stock solution to achieve a concentration within the linear range of the method (e.g., 0.1 to 6 µg/mL).[11]
-
Sample Solution: Accurately weigh and dissolve the (S)-Efavirenz bulk drug substance or a crushed tablet sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).[11]
-
System Suitability Solution: A solution containing both this compound and (S)-Efavirenz can be prepared to verify the resolution and performance of the chromatographic system.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution(s) to establish the retention time and response for this compound.
-
Inject the sample solution to determine the presence and quantity of the this compound impurity.
-
The retention time for this compound is typically shorter than that of (S)-Efavirenz under normal-phase conditions.[10]
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Data Presentation
The performance of the analytical method for the quantification of this compound is summarized in the table below. These values are indicative and may vary depending on the specific analytical method and instrumentation.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 6 µg/mL | [11] |
| Limit of Detection (LOD) | 0.03 - 66 ng/mL | [10][11] |
| Limit of Quantification (LOQ) | 0.1 - 200 ng/mL | [10][11] |
| Resolution (Rs) between enantiomers | > 3.0 | [12] |
| Recovery | 97 - 104% | [12] |
Mandatory Visualization
Caption: Workflow for the analysis of this compound as a chiral impurity.
Caption: Stereospecific mechanism of action of Efavirenz enantiomers.
References
- 1. Sustiva (Efavirenz): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. drugs.com [drugs.com]
- 3. Efavirenz | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 4. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijdra.com [ijdra.com]
- 7. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]
- 13. benchchem.com [benchchem.com]
Application Note: Utilizing (R)-Efavirenz in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1. The commercial drug, Sustiva®, is the pure S-enantiomer, (S)-Efavirenz. However, Efavirenz is synthesized as a racemate, and understanding the metabolic fate of both enantiomers is crucial for comprehensive drug development and mechanistic toxicology. The metabolism of Efavirenz is highly stereoselective, with the pharmacologically active (S)-enantiomer being metabolized at a significantly higher rate than the inactive (R)-enantiomer.[1] This pronounced difference makes (R)-Efavirenz an invaluable tool for in vitro metabolism studies.
This application note provides detailed protocols and data for utilizing this compound to investigate the stereoselectivity of drug-metabolizing enzymes, particularly Cytochrome P450 2B6 (CYP2B6), and as a comparator substrate in metabolic stability and inhibition assays.
Metabolic Pathways of Efavirenz Enantiomers
The primary route of Efavirenz metabolism is hydroxylation, catalyzed predominantly by cytochrome P450 enzymes in the liver, followed by glucuronidation.[2][3] The major metabolic pathway is 8-hydroxylation, primarily mediated by CYP2B6.[4][5] A minor pathway is 7-hydroxylation, catalyzed mainly by CYP2A6.[2][4] Both (S)- and (R)-enantiomers undergo these transformations, but at vastly different rates, highlighting the stereoselectivity of CYP2B6.[1]
Data Presentation: Comparative Metabolism and Inhibition
The primary utility of this compound stems from its differential rate of metabolism compared to (S)-Efavirenz. While (S)-Efavirenz is also a known inhibitor of several CYP enzymes, this compound is typically studied as a substrate.
Table 1: Comparative Metabolic Kinetics of Efavirenz Enantiomers by CYP2B6.1 (Wild-Type)
| Parameter | (S)-Efavirenz | This compound | S/R Ratio | Reference |
| S50 (μM) | 4.8 ± 0.6 | 12 ± 1.2 | - | [1] |
| Vmax (pmol/min/pmol CYP) | 11.2 ± 0.5 | 0.9 ± 0.04 | 12.4 | [1] |
| Clmax (μl/min/pmol CYP) | 2.3 | 0.08 | 28.8 | [1] |
S50: Substrate concentration at half-maximal velocity; Vmax: Maximum reaction velocity; Clmax: Maximum clearance. Data demonstrates the significantly slower metabolism of the R-enantiomer.
Table 2: Inhibitory Potential of (S)-Efavirenz on Major CYP Isoforms
| CYP Isoform | Probe Substrate | Inhibition Type | Ki (μM) | Potency | Reference |
| CYP2B6 | Bupropion | Competitive | 1.68 | Potent | [6][7] |
| CYP2C8 | Amodiaquine | Competitive | 4.78 | Moderate | [6][7] |
| CYP2C9 | Tolbutamide | - | 19.46 | Moderate | [6][7] |
| CYP2C19 | S-mephenytoin | - | 21.31 | Moderate | [6][7] |
| CYP3A | Testosterone | - | 40.33 | Weak | [6][7] |
| CYP1A2 | Phenacetin | - | >50 | Negligible | [6] |
| CYP2A6 | Coumarin | - | >50 | Negligible | [6] |
| CYP2D6 | Dextromethorphan | - | >50 | Negligible | [6] |
Ki: Inhibition constant. Data for (S)-Efavirenz is provided for context as a well-characterized CYP inhibitor.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes (HLMs)
This protocol determines the in vitro half-life (t1/2) and intrinsic clearance (Clint) of this compound, providing a quantitative measure of its metabolic rate.
Workflow Diagram:
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH-Regenerating System (e.g., 1.3 mM NADP+, 3.3 mM Glucose-6-Phosphate, 3.3 mM MgCl₂, 1 U/mL G6P Dehydrogenase)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) (e.g., a structurally similar, stable compound)
-
96-well plates, water bath, centrifuge, LC-MS/MS system
Procedure:
-
Preparation :
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a working solution of 2 µM this compound in phosphate buffer. The final incubation concentration will be 1 µM.
-
Prepare the NADPH-Regenerating System (NRS) solution according to the manufacturer's instructions.
-
Dilute pooled HLMs to a concentration of 0.5 mg/mL in phosphate buffer and keep on ice.
-
-
Incubation :
-
In a 96-well plate, add 50 µL of the 2 µM this compound working solution to each well.
-
Add 40 µL of the HLM suspension (0.5 mg/mL) to each well.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding 10 µL of the NRS solution to each well. The final volume is 100 µL, with a final this compound concentration of 1 µM and HLM concentration of 0.2 mg/mL.
-
-
Time Points and Quenching :
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the reaction by adding 200 µL of ice-cold ACN containing the internal standard to the respective wells.
-
The "0 minute" time point is crucial and is prepared by adding the quenching solution before adding the NRS.
-
-
Sample Processing and Analysis :
-
Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
-
Data Analysis :
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .
-
Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) / (mg protein/mL) .
-
Protocol 2: CYP2B6 Inhibition Assay Using a Probe Substrate
This protocol assesses the potential of a test compound to inhibit CYP2B6 activity. (S)-Efavirenz is used as a positive control inhibitor, while this compound can be used as a stereoisomeric comparator to investigate if the inhibition is stereoselective.
Logical Diagram:
Materials:
-
Test Compound, (S)-Efavirenz, and this compound
-
CYP2B6 Probe Substrate (e.g., Bupropion)
-
Recombinant human CYP2B6 or pooled HLMs
-
Same buffer, NRS, and quenching solution as Protocol 1
-
LC-MS/MS system
Procedure:
-
Preparation :
-
Prepare stock solutions of the test compound, (S)-Efavirenz, and this compound at various concentrations to generate a dose-response curve (e.g., 0.01 to 100 µM).
-
Prepare a stock solution of the probe substrate (Bupropion) at a concentration near its Km for CYP2B6 (approx. 50-100 µM).
-
-
IC50 Determination :
-
The assay is performed in a 96-well plate. Each well will contain the enzyme source (recombinant CYP2B6 or HLMs), buffer, probe substrate, and either a vehicle control, test compound, (S)-Efavirenz, or this compound.
-
Add buffer, enzyme, and varying concentrations of the inhibitor/comparator to the wells.
-
Pre-incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the probe substrate (Bupropion) and the NRS.
-
Incubate for a predetermined linear time (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction with ice-cold ACN containing an internal standard.
-
Process the samples as described in Protocol 1 (centrifugation, supernatant transfer).
-
-
Analysis :
-
Quantify the formation of the metabolite (e.g., Hydroxybupropion) using a validated LC-MS/MS method.
-
Calculate the percentage of CYP2B6 activity remaining at each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a four-parameter logistic equation.
-
-
Interpretation :
-
Compare the IC50 value of the test compound to that of the positive control, (S)-Efavirenz.
-
Comparing the IC50 values of (S)-Efavirenz and this compound will reveal the stereoselectivity of the inhibition. A significant difference indicates that the enzyme's inhibitor binding site can distinguish between the two enantiomers.
-
References
- 1. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation of Efavirenz and Proteomic Analysis of Cytochrome P450s and UDP-Glucuronosyltransferases in Mouse, Macaque, and Human Brain-Derived In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. What is the mechanism of Efavirenz? [synapse.patsnap.com]
- 6. In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro analysis and quantitative prediction of efavirenz inhibition of eight cytochrome P450 (CYP) enzymes: major effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Separation of (R)- and (S)-Efavirenz
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enantioselective separation of (R)- and (S)-Efavirenz, a critical process in the development and quality control of this non-nucleoside reverse transcriptase inhibitor. The therapeutic activity of Efavirenz is primarily associated with the (S)-enantiomer, making the accurate quantification of the (R)-enantiomer impurity essential.
The primary analytical technique for this separation is High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly cellulose and amylose derivatives, have demonstrated excellent efficacy in resolving the enantiomers of Efavirenz. Normal-phase chromatography is the most commonly employed mode for this separation.
Principle of Chiral Separation
The separation of (R)- and (S)-Efavirenz is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times on the chromatographic column, allowing for their separation and quantification.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the chiral separation of Efavirenz enantiomers using HPLC.
Table 1: Chromatographic Conditions and Performance Data for Normal-Phase HPLC Separation
| Parameter | Method 1 | Method 2 |
| Chromatographic Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) | Chiralcel OD (250 mm x 4.6 mm, 10 µm) |
| Mobile Phase | n-Hexane: Isopropyl alcohol (IPA) (90:10, v/v) | n-Hexane: Isopropyl alcohol (IPA) (80:20, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | Not Specified |
| Detection Wavelength | 254 nm | 254 nm |
| (R)-Efavirenz Retention Time | ~7.5 min | Not Specified |
| (S)-Efavirenz Retention Time | ~9.2 min | Not Specified |
| Resolution (Rs) | > 3.0 | > 4.0 |
| Linearity Range ((R)-enantiomer) | 0.249 - 375 µg/mL | 0.1 - 6 µg/mL |
| Limit of Detection (LOD) | 0.075 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.249 µg/mL | 0.1 µg/mL |
Experimental Protocols
This section provides a detailed methodology for the chiral separation of (R)- and (S)-Efavirenz using a widely cited normal-phase HPLC method.
Protocol 1: Normal-Phase HPLC Separation of Efavirenz Enantiomers
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Chiralcel OD-H column (250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Efavirenz reference standards ((R)-, (S)-, and racemic)
-
n-Hexane (HPLC grade)
-
Isopropyl alcohol (IPA) (HPLC grade)
2. Preparation of Mobile Phase
-
Prepare the mobile phase by mixing n-Hexane and Isopropyl alcohol (IPA) in a 90:10 volume-to-volume ratio.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.
3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of racemic Efavirenz in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.
-
Sample Preparation: Dissolve the Efavirenz bulk drug or formulation sample in the mobile phase to a known concentration that falls within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
4. Chromatographic Conditions
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane: IPA (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
5. System Suitability Before sample analysis, perform a system suitability test by injecting a standard solution multiple times. The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is less than 2.0% and the resolution between the two enantiomer peaks is greater than 1.5.
6. Data Analysis
-
Identify the peaks for (R)- and (S)-Efavirenz based on their retention times, which should be approximately 7.5 minutes and 9.2 minutes, respectively.
-
Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a calibration curve generated from the standard solutions.
Visualizations
Experimental Workflow for Chiral HPLC Separation
Caption: Workflow for the chiral HPLC separation of Efavirenz.
Logical Relationship of Method Parameters
Caption: Key parameters influencing chiral separation performance.
Application Note: (R)-Efavirenz as a Negative Control in HIV Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. It is a chiral molecule, existing as two enantiomers: (S)-Efavirenz and (R)-Efavirenz. The antiviral activity of Efavirenz is stereospecific, with the (S)-enantiomer being the active component that inhibits HIV-1 reverse transcriptase (RT). In contrast, the (R)-enantiomer is reported to be inactive against HIV-1 RT.[1] This differential activity makes this compound an ideal negative control for in vitro and cell-based assays designed to evaluate the anti-HIV activity of Efavirenz and other NNRTIs. The use of an inactive enantiomer as a negative control is a rigorous approach to ensure that the observed antiviral effects are due to the specific inhibition of the intended target and not to off-target effects or non-specific cytotoxicity.
This application note provides detailed protocols for utilizing this compound as a negative control in two key HIV assays: an in vitro HIV-1 Reverse Transcriptase Inhibition Assay and a cell-based HIV-1 Antiviral Activity Assay. A protocol for assessing the cytotoxicity of the compounds is also included.
Key Concepts
Stereoisomers of Efavirenz and Differential Activity
Efavirenz possesses a single chiral center, leading to the existence of two enantiomers, (S)-Efavirenz and this compound. The therapeutic formulation of Efavirenz is the (S)-enantiomer. The anti-HIV-1 activity is almost exclusively attributed to the (S)-enantiomer, which binds to a hydrophobic pocket in the p66 subunit of HIV-1 RT, causing a conformational change that inhibits its enzymatic activity.[2] The (R)-enantiomer does not fit into this binding pocket in the same way and therefore does not inhibit the enzyme.
Caption: Stereoisomers of Efavirenz and their differential effect on HIV-1 RT.
Data Presentation
The following table summarizes the expected activities of (S)-Efavirenz and this compound in various HIV assays. The data for (S)-Efavirenz is based on published literature, while the data for this compound reflects its expected inactivity.
| Compound | Assay Type | Target | Key Parameter | Expected Value |
| (S)-Efavirenz | HIV-1 RT Inhibition | HIV-1 Reverse Transcriptase | IC50 | ~1.4 µM |
| Antiviral Activity | HIV-1 Replication in Cells | IC95 | 1.5-3.0 nM[1] | |
| Cytotoxicity | Host Cells | CC50 | >10 µM (cell line dependent) | |
| This compound | HIV-1 RT Inhibition | HIV-1 Reverse Transcriptase | IC50 | >100 µM (Inactive)[1] |
| Antiviral Activity | HIV-1 Replication in Cells | IC95 | >10 µM (Inactive) | |
| Cytotoxicity | Host Cells | CC50 | >10 µM (cell line dependent) |
Experimental Protocols
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol is adapted from commercially available kits and is designed to measure the direct inhibitory effect of compounds on the enzymatic activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (e.g., from XpressBio)
-
Reaction Buffer (RB)
-
Lysis Buffer
-
(S)-Efavirenz and this compound stock solutions (e.g., 10 mM in DMSO)
-
Positive control inhibitor (e.g., Nevirapine)
-
DMSO (vehicle control)
-
96-well microtiter plates (streptavidin-coated if using a biotin-based detection system)
-
Detection reagents (specific to the kit, e.g., DIG-labeled dUTP, anti-DIG-HRP, and substrate)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of (S)-Efavirenz and this compound in Reaction Buffer. A typical starting concentration for (S)-Efavirenz could be 50 µM, with 2-fold serial dilutions. The concentration range for this compound should mirror that of the (S)-enantiomer. Include a DMSO-only control.
-
Reaction Setup: In a 96-well plate, add 40 µL of each compound dilution.
-
Enzyme Addition: Add 80 µL of HIV-1 RT diluted in Lysis Buffer to each well to initiate the reaction. The final concentration of the test compounds will be diluted.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection: Follow the manufacturer's instructions for the detection of the newly synthesized DNA product. This typically involves a colorimetric or chemiluminescent readout.
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all wells.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the in vitro HIV-1 Reverse Transcriptase Inhibition Assay.
Cell-Based HIV-1 Antiviral Activity Assay (Reporter Gene Assay)
This protocol utilizes a single-cycle HIV-1 reporter virus to quantify the antiviral activity of compounds in a cellular context.
Materials:
-
HEK293T cells
-
VSV-G pseudotyped single-cycle HIV-1 reporter virus (e.g., expressing GFP or luciferase)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
(S)-Efavirenz and this compound stock solutions
-
Positive control (e.g., Nevirapine)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Flow cytometer or luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.
-
Compound Addition: The next day, remove the medium and add fresh medium containing serial dilutions of (S)-Efavirenz and this compound. Include appropriate controls.
-
Infection: Add the HIV-1 reporter virus to each well at a pre-determined multiplicity of infection (MOI) that results in a measurable percentage of infected cells (e.g., 10-30% GFP positive cells).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Quantification of Infection:
-
For GFP reporter: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the reporter signal for each well to the DMSO control.
-
Calculate the percent inhibition of viral infection for each compound concentration.
-
Determine the IC50 or IC95 values by plotting the percent inhibition against the log of the compound concentration.
-
Cytotoxicity Assay (MTT/XTT Assay)
This protocol assesses the general cytotoxicity of the compounds on the host cells used in the antiviral assay.
Materials:
-
HEK293T cells (or other relevant cell line)
-
Complete cell culture medium
-
(S)-Efavirenz and this compound stock solutions
-
DMSO (vehicle control)
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the antiviral assay.
-
Compound Addition: The following day, add serial dilutions of (S)-Efavirenz and this compound to the cells.
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Cell Viability Measurement:
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
For MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percent cell viability relative to the DMSO control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting percent viability against the log of the compound concentration.
-
Logical Framework for Using this compound as a Negative Control
The rationale for using this compound as a negative control is based on a clear logical progression that strengthens the interpretation of experimental results.
Caption: Logical framework for the use of this compound as a negative control.
Conclusion
The use of this compound as a negative control in HIV assays is a scientifically sound practice that enhances the reliability and specificity of the results. By demonstrating that the inactive enantiomer does not produce the same biological effect as the active (S)-enantiomer, researchers can confidently attribute the observed antiviral activity to the specific inhibition of HIV-1 reverse transcriptase. The protocols provided in this application note offer a framework for the rigorous evaluation of Efavirenz and other antiretroviral compounds.
References
Application Note: Chiral LC-MS/MS Method for the Quantitative Analysis of (R)-Efavirenz in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the (R)-enantiomer of Efavirenz in human plasma. The method utilizes a chiral stationary phase for the enantioselective separation of (R)-Efavirenz from its therapeutically active (S)-enantiomer, followed by tandem mass spectrometry for sensitive and specific detection. Sample preparation is achieved through a straightforward protein precipitation procedure. This method is intended for use in research, and drug development settings for pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling.
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. It is administered as a racemic mixture, with the (S)-enantiomer being responsible for the therapeutic activity. The (R)-enantiomer is considered an impurity and does not contribute to the antiviral effect. Regulatory agencies require the monitoring and control of chiral impurities in pharmaceutical products. Therefore, a reliable and sensitive method for the quantification of this compound in biological matrices is essential for drug safety and efficacy studies. This application note provides a detailed protocol for a chiral LC-MS/MS method for the determination of this compound in human plasma.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade)
-
This compound reference standard
-
(S)-Efavirenz reference standard
-
¹³C₆-Efavirenz (Internal Standard - IS)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (¹³C₆-Efavirenz in acetonitrile).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions:
A normal-phase chiral separation is utilized to resolve the enantiomers of Efavirenz.[1]
| Parameter | Value |
| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropyl alcohol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | Approximately 12 minutes |
Mass Spectrometric Conditions:
Detection is performed using a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[2][3]
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | |
| This compound | m/z 314.2 → 243.9 |
| ¹³C₆-Efavirenz (IS) | m/z 320.2 → 249.9 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (approx.) | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | ~7.5 min[4] | 314.2 | 243.9 |
| (S)-Efavirenz | ~9.2 min[4] | 314.2 | 243.9 |
| ¹³C₆-Efavirenz (IS) | ~9.2 min | 320.2 | 249.9 |
Table 2: Method Validation Parameters (Representative Data)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 80% |
Visualizations
Caption: Workflow for the preparation of plasma samples for this compound analysis.
Caption: Logical workflow of the chiral LC-MS/MS analysis for this compound.
Conclusion
The described chiral LC-MS/MS method provides a robust and sensitive tool for the quantitative determination of this compound in human plasma. The use of a chiral stationary phase allows for the successful separation of the (R)- and (S)-enantiomers, while tandem mass spectrometry ensures high selectivity and sensitivity of detection. This method is suitable for a variety of research and drug development applications where the monitoring of the inactive Efavirenz enantiomer is required.
References
- 1. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and sensitive quantification of efavirenz in rat plasma using HPLC-MS/MS method | Drug Analytical Research [seer.ufrgs.br]
- 4. jfda-online.com [jfda-online.com]
Application of (R)-Efavirenz in Drug Metabolism Research: Application Notes and Protocols
(R)-Efavirenz, the less pharmacologically active enantiomer of the non-nucleoside reverse transcriptase inhibitor Efavirenz, has emerged as a valuable tool in drug metabolism research. Its primary application lies in its role as a selective chemical probe for cytochrome P450 2B6 (CYP2B6), an enzyme of increasing importance in drug development due to its polymorphic nature and its role in the metabolism of several clinically relevant drugs. This document provides detailed application notes and experimental protocols for the use of this compound in drug metabolism studies.
Application Notes
This compound is predominantly metabolized by CYP2B6, making it a highly specific substrate for studying the activity of this enzyme.[1][2] Unlike its S-enantiomer, which is a potent antiretroviral agent, this compound exhibits significantly lower pharmacological activity, rendering it a safer and more focused tool for in vitro and in vivo drug metabolism studies.[1]
Key applications of this compound include:
-
CYP2B6 Phenotyping: Assessing the metabolic activity of CYP2B6 in different populations and individuals, which can be influenced by genetic polymorphisms.[1][2]
-
Drug-Drug Interaction (DDI) Studies: Investigating the inhibitory or inductive potential of new chemical entities (NCEs) on CYP2B6-mediated metabolism.[3][4]
-
Enzyme Induction Studies: Efavirenz is a known inducer of various drug-metabolizing enzymes, including CYP2B6 and CYP3A4, primarily through the activation of the pregnane X receptor (PXR) and constitutive androstane receptor (CAR).[5][6] this compound can be used to study the mechanisms of enzyme induction.
The major metabolic pathway of Efavirenz involves hydroxylation at the 8-position to form 8-hydroxyefavirenz, a reaction primarily catalyzed by CYP2B6.[5][7] A minor pathway is the 7-hydroxylation, mediated mainly by CYP2A6.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its S-enantiomer in drug metabolism studies.
Table 1: Inhibition of Cytochrome P450 Enzymes by Efavirenz
| CYP Isoform | Inhibition Potency (Ki, µM) | Type of Inhibition | Reference |
| CYP2B6 | 1.38 - 1.68 | Competitive | [4] |
| CYP2C8 | 4.78 - 4.80 | - | [4] |
| CYP2C9 | 19.46 | - | [4] |
| CYP2C19 | 21.31 | - | [4] |
| CYP3A4 | 40.33 | Weak | [4] |
Table 2: Enzyme Induction by Efavirenz in Primary Human Hepatocytes
| Enzyme | Inducer | Concentration | Fold Induction | Reference |
| CYP3A4 | Efavirenz | 5-10 µM | ~3- to 4-fold | [6] |
| CYP3A4 | Phenobarbital | 2 mM | 5-fold | [6] |
| CYP3A4 | Rifampin | 10 µM | 6-fold | [6] |
Experimental Protocols
Protocol for CYP2B6 Inhibition Assay using this compound
This protocol describes an in vitro assay to determine the potential of a test compound to inhibit CYP2B6 activity using this compound as a probe substrate.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
Test compound (potential inhibitor)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, the test compound, and the internal standard in a suitable solvent (e.g., methanol or DMSO). Prepare the NADPH regenerating system and potassium phosphate buffer.
-
Incubation:
-
In a microcentrifuge tube, pre-incubate HLMs (final concentration typically 0.1-0.5 mg/mL), this compound (at a concentration near its Km), and varying concentrations of the test compound in potassium phosphate buffer for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination: Stop the reaction by adding a sufficient volume of cold acetonitrile (e.g., 2 volumes) containing the internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis: Quantify the formation of 8-hydroxyefavirenz using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
If determining the inhibition constant (Ki), perform the experiment with multiple substrate and inhibitor concentrations and analyze the data using Dixon or Lineweaver-Burk plots.
-
Protocol for CYP3A4 Induction Assay in Primary Human Hepatocytes using Efavirenz
This protocol outlines a cell-based assay to evaluate the potential of a test compound to induce CYP3A4 expression and activity, using Efavirenz as a positive control.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
Efavirenz (positive control)
-
Rifampin (positive control)
-
Test compound
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
LC-MS/MS system for metabolite quantification
-
Reagents for RNA extraction and qRT-PCR (optional, for measuring mRNA levels)
-
Reagents for western blotting (optional, for measuring protein levels)
Procedure:
-
Hepatocyte Culture: Plate the hepatocytes in collagen-coated plates and allow them to attach and form a monolayer according to the supplier's instructions.
-
Treatment: After stabilization, treat the hepatocytes with the test compound, Efavirenz (e.g., 10 µM), or Rifampin (e.g., 10 µM) in fresh culture medium for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Assessment of CYP3A4 Activity:
-
After the treatment period, remove the medium and wash the cells with buffer.
-
Add fresh medium containing a CYP3A4 probe substrate (e.g., midazolam).
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Collect the supernatant for analysis of metabolite formation (e.g., 1'-hydroxymidazolam) by LC-MS/MS.
-
-
(Optional) Assessment of mRNA and Protein Levels:
-
mRNA: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of CYP3A4 mRNA, normalized to a housekeeping gene.
-
Protein: Lyse the cells and determine the total protein concentration. Perform western blotting to detect and quantify CYP3A4 protein levels.
-
-
Data Analysis:
-
Calculate the fold induction of CYP3A4 activity, mRNA, or protein levels by comparing the results from the treated cells to the vehicle-treated control cells.
-
A significant increase in activity or expression compared to the vehicle control indicates an inductive effect.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for a CYP inhibition assay.
Caption: Signaling pathway for enzyme induction by Efavirenz.
References
- 1. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of efavirenz influence on methadone pharmacokinetics and pharmacodynamics II: Hepatic and intestinal CYP2B6, CYP3A and transporter activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Induction of CYP3A4 by efavirenz in primary human hepatocytes: comparison with rifampin and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Chiral Resolution of Efavirenz Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chiral resolution of Efavirenz enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating Efavirenz enantiomers?
The main challenge lies in the stereoselective separation of the (S)-Efavirenz, the therapeutically active enantiomer, from its (R)-enantiomer.[1] Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment, typically achieved through chiral chromatography. The key is to find a suitable chiral stationary phase (CSP) and mobile phase combination that provides adequate resolution.[2]
Q2: Which analytical techniques are most effective for Efavirenz enantioseparation?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with chiral stationary phases are the most commonly reported and effective techniques.[3][4] Supercritical Fluid Chromatography (SFC) is also emerging as a faster alternative.[5][6] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated high efficacy in resolving Efavirenz enantiomers.[2]
Q3: What are the typical chiral stationary phases (CSPs) used for this separation?
Cellulose and amylose-based CSPs are widely successful. Specific examples include:
-
Chiralcel OD-H: Cellulose tris(3,5-dimethylphenyl)carbamate coated on silica gel.[3][4]
-
Lux Amylose-2: Amylose tris(5-chloro-2-methyl phenyl carbamate).[7]
-
Ristocetin A CSP (Chirobiotic R): A macrocyclic glycopeptide-based chiral selector.[8]
Q4: What is the mechanism of chiral separation on these CSPs?
Chiral separation on polysaccharide-based CSPs is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[2][3] The enantiomer that forms the more stable complex is retained longer on the column, resulting in different elution times and thus, separation.[3] The interactions involved can include hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the CSP.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or No Resolution | Inappropriate CSP: The selected chiral stationary phase may not be suitable for Efavirenz enantiomers. | - Switch to a recommended CSP such as Chiralcel OD-H or Lux Amylose-2.[3][7] Polysaccharide-based CSPs are generally effective.[2] |
| Incorrect Mobile Phase Composition: The polarity and composition of the mobile phase are critical for resolution. | - Normal Phase: Optimize the ratio of n-hexane and an alcohol modifier (e.g., isopropanol, ethanol). A common starting point is a 90:10 (v/v) ratio of n-hexane to isopropanol.[3] - Reverse Phase: For amylose-based columns, a mobile phase of acetonitrile and water with a formic acid modifier can be effective.[7] - Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase, which can improve peak shape and resolution.[4] | |
| Peak Tailing | Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. | - Mobile Phase Additives: Incorporate additives like trifluoroacetic acid (TFA) or isopropyl amine into the mobile phase to minimize secondary interactions.[4][9] |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce the sample concentration or injection volume. | |
| Long Retention Times | Strong Mobile Phase: The mobile phase may be too weak, leading to strong retention. | - Increase the proportion of the stronger solvent (e.g., the alcohol modifier in normal phase) in the mobile phase. |
| Low Flow Rate: A slow flow rate will increase retention times. | - Increase the flow rate, but monitor the effect on resolution and backpressure. A typical flow rate is 1.0 mL/min.[3][7] | |
| Method Not Robust | Sensitivity to Small Changes: The method may be sensitive to minor variations in experimental conditions. | - Flow Rate: Evaluate the effect of slight variations in the flow rate (e.g., ± 0.1 mL/min) on the resolution.[3] - Temperature: Assess the impact of small temperature changes (e.g., ± 2°C) on the separation.[3] - Mobile Phase Composition: Test the effect of minor changes in the mobile phase ratio (e.g., ± 2%).[3] |
Quantitative Data Summary
The following tables summarize typical quantitative data from successful chiral separations of Efavirenz enantiomers.
Table 1: HPLC/UPLC Method Parameters and Performance
| Parameter | Method 1 (UPLC)[3] | Method 2 (HPLC)[4] | Method 3 (RP-HPLC)[7] |
| Stationary Phase | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Chiralcel OD-H | Lux Amylose-2 |
| Mobile Phase | n-Hexane: Isopropyl Alcohol (90:10 v/v) | n-Hexane, Ethanol, and TFA | 0.1% Formic Acid in Water: Acetonitrile (55:45 v/v) |
| Flow Rate | 1.0 mL/min | Not specified | 1.0 mL/min |
| Temperature | 30°C | Not specified | 25°C |
| Detection | 254 nm | Not specified | 252 nm |
| Retention Time ((R)-EFZ) | Not specified | 7.5 min | Not specified |
| Retention Time ((S)-EFZ) | Not specified | 9.2 min | Not specified |
| Resolution (Rs) | > 3.0 | > 4.0 | > 4.0 |
| Linearity Range | 0.249-375 µg/mL | 200 - 6210 ng/mL | 0.04 - 0.4 mg/mL |
| LOD | 0.075 µg/mL | 66 ng/mL | 0.01 mg/mL |
| LOQ | 0.249 µg/mL | 200 ng/mL | 0.04 mg/mL |
Experimental Protocols
Protocol 1: Normal-Phase UPLC Method for Efavirenz Enantioseparation[3]
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array detector.
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Isopropyl Alcohol (IPA) in a 90:10 (v/v) ratio. Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
-
Sample Preparation: Dissolve the Efavirenz sample in the mobile phase to a known concentration within the linear range (0.249-375 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
System Suitability: Inject a standard solution multiple times to ensure the system is suitable for use. Check for consistent retention times and peak areas.
-
Analysis: Inject the prepared sample and record the chromatogram.
Protocol 2: Reverse-Phase HPLC Method for Efavirenz Enantioseparation[7]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Lux Amylose-2.
-
Mobile Phase Preparation: Prepare a mobile phase of 0.1% formic acid in water and acetonitrile in a 55:45 (v/v) ratio. Degas the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 252 nm
-
-
Sample Preparation: Dissolve the Efavirenz sample in the mobile phase to a concentration within the calibration range (0.04 to 0.4 mg/mL).
-
System Suitability: Ensure the resolution between the two enantiomer peaks is greater than 4.0.
-
Analysis: Inject the sample and quantify the enantiomers based on a calibration curve.
Visualizations
Caption: Experimental workflow for the chiral separation of Efavirenz enantiomers.
Caption: Principle of chiral separation on a chiral stationary phase.
Caption: Mechanism of action of Efavirenz as a non-nucleoside reverse transcriptase inhibitor (NNRTI).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]
- 4. jfda-online.com [jfda-online.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of supercritical fluid chromatography and reverse phase liquid chromatography for the impurity profiling of the antiretroviral drugs lamivudine/BMS-986001/efavirenz in a combination tablet. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of (R)-Efavirenz
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of (R)-Efavirenz. Our goal is to help you improve yield, ensure high enantiopurity, and overcome common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding synthetic route for this compound?
A1: A widely recognized and practical asymmetric synthesis was developed by Pierce et al., achieving an overall yield of 62% in seven steps from 4-chloroaniline.[1][2] The key to this route is the highly enantioselective addition of lithium cyclopropyl acetylide to a protected ketoaniline, mediated by (1R,2S)-N-pyrrolidinylnorephedrine lithium alkoxide, which establishes the crucial stereocenter with excellent control.[1][2]
Q2: What are the critical factors for achieving high enantioselectivity in the synthesis of this compound?
A2: High enantioselectivity is primarily achieved during the asymmetric addition of the cyclopropylacetylide to the trifluoromethyl ketone intermediate.[2] Key factors include:
-
Chiral Ligand: The use of a suitable chiral ligand, such as (1R,2S)-N-pyrrolidinylnorephedrine, is crucial for establishing the correct stereochemistry.[2][3]
-
Temperature: Low temperatures (≤–80 °C) are often necessary to achieve high enantioselectivities.[4]
-
Catalyst System: Both metal-mediated (e.g., Lithium alkoxide) and organocatalytic (e.g., Cinchona alkaloids) systems have been successfully employed to achieve high enantiomeric excess (ee).[2][4] Recent developments also include metal-free catalytic processes.[5]
Q3: Low yield is a persistent issue in my synthesis. What are the common causes and how can I troubleshoot this?
A3: Low yields in this compound synthesis can stem from several factors. Here are some common causes and troubleshooting strategies:
-
Incomplete Reactions: Monitor reaction progress using techniques like TLC or HPLC to ensure the complete consumption of starting materials.[6] Insufficient reaction time or suboptimal temperature can lead to incomplete conversion.
-
Side Reactions: The formation of byproducts, such as N,N'-disubstituted ureas or reaction of the amine with atmospheric CO2, can reduce the yield of the desired product.[6] Using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can help minimize these side reactions.[6]
-
Reagent Purity: Ensure all reagents and solvents are of high purity and free from contaminants that could interfere with the reaction.[7]
-
Steric Hindrance: The amino alcohol precursor is sterically hindered, which can slow down the reaction. Using a more reactive acylating agent might improve the reaction rate and yield.[6]
Q4: I am observing the formation of rac-Methyl Efavirenz as an impurity. What is the cause and how can I prevent it?
A4: rac-Methyl Efavirenz is a process-related impurity that can form through the O-methylation of the tertiary alcohol in an Efavirenz precursor.[7] To minimize its formation:
-
Reagent and Solvent Purity: Ensure that solvents like methanol are of high purity and are used under conditions that do not promote methylation.[7]
-
Choice of Base: Use a non-nucleophilic base during the cyclization step to avoid deprotonation of the tertiary alcohol.[7]
-
Temperature Control: Maintain strict temperature control, as lower temperatures can disfavor the O-alkylation side reaction.[7]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Incomplete cyclization of the amino alcohol precursor. | Use an efficient carbonyl delivering agent like 1,1'-carbonyldiimidazole (CDI) or diphenylcarbonate.[8][9] Optimize reaction conditions such as temperature and solvent (THF is commonly used).[8][9] |
| Poor enantioselectivity in the key alkynylation step. | Ensure the use of a highly effective chiral ligand and maintain low reaction temperatures (< -50 °C).[2] Consider alternative catalytic systems if necessary.[5] | |
| Formation of side products during carbamate formation. | Use a slight excess of the chloroformate reagent (e.g., methyl chloroformate) and a non-nucleophilic base.[6] Monitor the reaction closely to avoid over-reaction. | |
| Presence of Impurities | Unreacted starting materials. | Increase reaction time or temperature, or use a more reactive reagent.[6] Monitor the reaction to completion via TLC or HPLC.[6] |
| Formation of rac-Methyl Efavirenz. | Check for methylating contaminants in reagents and solvents. Use a non-nucleophilic base and maintain strict temperature control during cyclization.[7] | |
| Diastereomeric impurities from resolution of racemic mixture. | If using a resolution method, ensure efficient separation of diastereomers through crystallization and verify purity using chiral HPLC.[10] | |
| Difficulty in Product Isolation and Purification | Product is an oil or difficult to crystallize. | After work-up, concentrate the organic layer and attempt crystallization from a suitable solvent like n-Heptane.[8] Column chromatography may be necessary for purification.[9] |
| Co-elution of product and impurities during chromatography. | Optimize the HPLC method by adjusting the stationary phase (e.g., C18 column) and mobile phase composition to achieve baseline separation.[7] |
Quantitative Data Summary
The following tables summarize key quantitative data from various synthetic approaches to provide a comparative overview.
Table 1: Comparison of Overall Yields for this compound Synthesis
| Synthetic Approach | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| Pierce et al. Asymmetric Synthesis | 4-chloroaniline | 7 | 62 | [1][2] |
| Enantioselective Trifluoromethylation | Alkynyl ketone | 5 | Not specified | [11] |
| Semi-continuous Flow Synthesis | Not specified | 3 | 45 (for rac-Efavirenz) | [12] |
| Greener Asymmetric Synthesis | 4-chloroaniline | 9 | 49 | [13] |
Table 2: Enantioselectivity of the Key Alkynylation/Trifluoromethylation Step
| Catalyst/Mediator | Substrate | Enantiomeric Excess (ee, %) | Reference |
| (1R,2S)-N-pyrrolidinylnorephedrine lithium alkoxide | p-methoxybenzyl-protected ketoaniline | 96-98 | [2] |
| Chiral-at-ruthenium catalyst | 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone | 95 | [5] |
| Chiral-at-ruthenium catalyst | 1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethanone | 99 | [5] |
| Quinine-derived organocatalyst | Alkynyl aryl ketone | 93 | [4][13] |
Experimental Protocols
Protocol 1: Enantioselective Alkynylation (Adapted from Pierce et al.)
This protocol describes the key step for establishing the stereocenter of this compound.
-
Preparation of the Chiral Reagent: In a flame-dried flask under an inert atmosphere, dissolve (1R,2S)-N-pyrrolidinylnorephedrine in anhydrous THF. Cool the solution to -20 °C.
-
Add a solution of n-butyllithium in hexanes dropwise while maintaining the temperature.
-
Stir the resulting solution for 30 minutes at -20 °C.
-
Addition of Acetylide: In a separate flask, dissolve cyclopropylacetylene in anhydrous THF and cool to -78 °C.
-
Add a solution of n-butyllithium in hexanes dropwise and stir for 30 minutes to form the lithium cyclopropylacetylide.
-
Asymmetric Addition: Transfer the freshly prepared lithium cyclopropylacetylide solution to the chiral reagent solution at -78 °C.
-
Add a solution of the p-methoxybenzyl-protected ketoaniline intermediate in THF dropwise to the reaction mixture at a temperature below -50 °C.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualizations
Diagram 1: General Workflow for Asymmetric Synthesis of this compound
Caption: A simplified workflow for the asymmetric synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low yield issues.
References
- 1. collaborate.princeton.edu [collaborate.princeton.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. EP2454244B1 - An improved process for preparation of efavirenz - Google Patents [patents.google.com]
- 9. US20120108809A1 - Process for preparation of efavirenz - Google Patents [patents.google.com]
- 10. Efavirenz, L-743725((+)-enantiomer), DMP-266, L-741211(racemate), L-743726, Stocrin, Sustiva-药物合成数据库 [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. A concise flow synthesis of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (R)-Efavirenz Peak Tailing in Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the chromatographic analysis of (R)-Efavirenz.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is greater than one, resulting in a distorted peak with a trailing edge that is longer than the leading edge. It is often measured by the tailing factor (Tf) or asymmetry factor (As). A symmetrical, Gaussian peak has a Tf of 1.0. Significant tailing is generally indicated by a Tf greater than 1.2.[1]
Q2: What are the common causes of peak tailing for this compound?
A2: The most common causes of peak tailing for this compound, a weakly basic compound, include:
-
Secondary Silanol Interactions: Interaction between the basic functional groups of Efavirenz and acidic silanol groups on the silica-based stationary phase.
-
Inappropriate Mobile Phase pH: A mobile phase pH that is not optimized for the pKa of Efavirenz can lead to inconsistent ionization and peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Column Degradation: Loss of stationary phase or contamination of the column can create active sites that cause tailing.
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system.
Q3: How does the pKa of Efavirenz influence peak shape?
A3: The pKa of Efavirenz is 10.2. To achieve good peak shape and reproducible retention times for basic compounds, it is recommended to work with a mobile phase pH at least 2 units below the pKa. For Efavirenz, operating at a lower pH (e.g., around 3.5) can help to suppress the ionization of silanol groups on the stationary phase, thereby minimizing secondary interactions that cause peak tailing.[2][3]
Q4: Can mobile phase additives improve the peak shape of this compound?
A4: Yes, mobile phase additives can significantly improve peak shape.
-
Acidic Modifiers (e.g., TFA, Formic Acid): Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can lower the pH and protonate residual silanol groups, reducing their interaction with the basic Efavirenz molecule. One study noted that the addition of up to 0.05% (by volume) of TFA to the mobile phase resulted in improved peak shapes for Efavirenz enantiomers.[4]
-
Competing Bases (e.g., TEA): A competing base like triethylamine (TEA) can be added to the mobile phase to interact with the active silanol sites on the stationary phase, effectively blocking them from interacting with Efavirenz and reducing peak tailing.[5][6]
Troubleshooting Guides
Guide 1: Initial Assessment of Peak Tailing
If you are observing peak tailing for this compound, follow this initial assessment workflow:
Caption: Initial assessment workflow for this compound peak tailing.
Guide 2: Troubleshooting Chemical Causes of Peak Tailing
This guide provides a step-by-step approach to address chemical-related peak tailing issues.
Step 1: Mobile Phase pH Optimization
-
Rationale: Efavirenz is a weakly basic compound. An incorrect mobile phase pH can lead to interactions with the stationary phase. Lowering the pH can suppress the ionization of silanol groups, reducing peak tailing. Studies have shown good peak symmetry for Efavirenz at a pH of 3.5.[2][3]
-
Experimental Protocol:
-
Prepare a series of mobile phases with varying pH values, for example, pH 4.0, 3.5, 3.0, and 2.5. Use a suitable buffer, such as phosphate or acetate, to maintain a stable pH.
-
Equilibrate the column with each mobile phase for at least 20 column volumes.
-
Inject a standard solution of this compound and record the chromatogram.
-
Calculate the tailing factor for each pH and select the pH that provides the best peak symmetry.
-
Step 2: Addition of a Mobile Phase Modifier
-
Rationale: Mobile phase modifiers can mask active sites on the stationary phase or alter the ionization state of the analyte.
-
Experimental Protocol (using Triethylamine - TEA):
-
Prepare the mobile phase as usual.
-
Add a small concentration of TEA, starting with 0.1% (v/v).
-
Equilibrate the column and inject the this compound standard.
-
If peak tailing is reduced but not eliminated, incrementally increase the TEA concentration (e.g., to 0.2%, 0.3%) and observe the effect on peak shape. Be mindful that excessive TEA can alter selectivity.
-
Data Presentation: Effect of Mobile Phase on Tailing Factor
The following table summarizes data from a robustness study of an HPLC method for Efavirenz, demonstrating the impact of mobile phase pH on the tailing factor.
| Parameter Change | Mobile Phase pH | Tailing Factor (Tf) |
| Standard Condition | 3.5 | 1.1 |
| Variation 1 | 3.3 | 1.1 |
| Variation 2 | 3.7 | 1.2 |
Data is illustrative and based on findings from a robustness study where good peak symmetry was achieved at pH 3.5.[2]
Guide 3: Troubleshooting Physical Causes of Peak Tailing
This guide addresses physical issues within the HPLC system that can lead to peak tailing.
Caption: Troubleshooting workflow for physical causes of peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for this compound Analysis
Objective: To systematically adjust the mobile phase pH to minimize peak tailing of this compound.
Materials:
-
HPLC grade water
-
HPLC grade organic modifier (e.g., acetonitrile or methanol)
-
pH meter, calibrated
-
0.22 µm membrane filters
-
Phosphoric acid or other suitable acid for pH adjustment
-
This compound standard solution
Procedure:
-
Prepare Aqueous Phase: Prepare the aqueous portion of your mobile phase (e.g., buffered water).
-
Adjust pH: While stirring, slowly add the acid (e.g., phosphoric acid) dropwise to the aqueous phase until the desired pH is reached (e.g., start with pH 3.5).
-
Filter: Filter the pH-adjusted aqueous phase through a 0.22 µm filter.
-
Prepare Mobile Phase: Mix the filtered aqueous phase with the organic modifier in the desired ratio.
-
Equilibrate System: Flush the HPLC system with the new mobile phase for at least 20 column volumes, or until a stable baseline is achieved.
-
Inject Sample: Inject the this compound standard and acquire the chromatogram.
-
Evaluate: Measure the tailing factor of the this compound peak.
-
Iterate: Repeat steps 2-7 with slightly different pH values (e.g., pH 3.3 and 3.7) to find the optimal pH for peak symmetry.
Protocol 2: Using Triethylamine (TEA) as a Mobile Phase Additive
Objective: To reduce peak tailing of this compound by adding a competing base to the mobile phase.
Materials:
-
Prepared mobile phase (at the optimal pH determined in Protocol 1)
-
Triethylamine (TEA), HPLC grade
-
This compound standard solution
Procedure:
-
Prepare Mobile Phase with TEA: To your already prepared mobile phase, add TEA to a final concentration of 0.1% (v/v). For example, add 1 mL of TEA to 999 mL of mobile phase.
-
Degas: Thoroughly degas the mobile phase containing TEA.
-
Equilibrate System: Flush the HPLC system with the TEA-containing mobile phase for at least 20 column volumes.
-
Inject Sample: Inject the this compound standard and acquire the chromatogram.
-
Evaluate: Compare the tailing factor of the this compound peak with and without TEA.
-
Optimize (if necessary): If tailing is improved but not eliminated, you can cautiously increase the TEA concentration in small increments (e.g., to 0.15%, 0.2%). Note that higher concentrations of TEA may affect the column's longevity and the selectivity of the separation.
Summary of Key Troubleshooting Parameters and their Effects
| Parameter | Potential Issue | Recommended Action | Expected Outcome on this compound Peak |
| Mobile Phase pH | Too high, leading to silanol interactions. | Lower pH to ~3.5 using a suitable buffer. | Reduced tailing, improved peak symmetry. |
| Mobile Phase Additives | Secondary interactions with active sites. | Add a competing base (e.g., 0.1% TEA) or an acidic modifier (e.g., 0.05% TFA). | Sharper, more symmetrical peak. |
| Column Condition | Contamination or degradation. | Backflush the column or replace it with a new one. | Restoration of good peak shape. |
| System Plumbing | Excessive dead volume. | Use shorter, narrower ID tubing and ensure proper connections. | Reduced peak broadening and tailing. |
| Sample Concentration | Column overload. | Dilute the sample or reduce the injection volume. | Improved peak shape, especially at the base. |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. jfda-online.com [jfda-online.com]
- 5. benchchem.com [benchchem.com]
- 6. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
Technical Support Center: Optimizing Chiral Separation of Efavirenz Enantiomers
Welcome to the technical support center for the enantiomeric separation of Efavirenz. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for the successful chiral separation of Efavirenz?
A1: The selection of an appropriate Chiral Stationary Phase (CSP) is the most critical factor.[1] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated high effectiveness in resolving Efavirenz enantiomers.[1][2] Columns such as Chiralcel OD-H (Cellulose tris(3,5-dimethylphenyl)carbamate) and Lux Amylose-2 (amylose tris(5-chloro-2-methyl phenyl carbamate)) are frequently reported to provide good separation.[3][4][5]
Q2: Which chromatographic mode, Normal-Phase or Reverse-Phase, is more suitable for Efavirenz enantiomer separation?
A2: Both Normal-Phase (NP) and Reverse-Phase (RP) HPLC methods have been successfully developed for Efavirenz enantiomer separation.[1][4] Normal-phase chromatography is more commonly reported and often provides excellent resolution using mobile phases consisting of hexane and an alcohol modifier.[2][3] However, a reverse-phase method has also been developed, which may offer different selectivity.[4][5][6] The choice between NP and RP will depend on available instrumentation, laboratory expertise, and the specific requirements of the analysis.
Q3: What are the typical mobile phase compositions for Normal-Phase separation of Efavirenz enantiomers?
A3: For Normal-Phase separation on a polysaccharide-based CSP, the mobile phase typically consists of a non-polar primary solvent and a polar organic modifier. Common combinations include:
-
n-Hexane and Ethanol[3]
-
An acidic additive, such as Trifluoroacetic acid (TFA) or Formic acid, is often included in small amounts (e.g., 0.1%) to improve peak shape and resolution.[3][6]
Q4: Can Ultra-Performance Liquid Chromatography (UPLC) be used for this separation?
A4: Yes, a rapid isocratic chiral UPLC method has been developed for the separation of Efavirenz enantiomers.[2][7] This method utilizes a chiral column (Chiralcel OD-H) and a mobile phase of n-Hexane and Isopropyl alcohol (90:10 v/v), offering the advantages of increased speed, resolution, and sensitivity compared to traditional HPLC.[2][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP). | Ensure you are using a suitable polysaccharide-based CSP like Chiralcel OD-H or Lux Amylose-2.[3][4][5] Attempts on amylose carbamate derivatized columns (Chiralcel AD and AD-H) have been reported as unsuccessful.[3] |
| Sub-optimal mobile phase composition. | Adjust the ratio of the organic modifier (e.g., Isopropyl alcohol or Ethanol) in the mobile phase. A variation of even ±5% in the alcohol content can impact retention times.[4] | |
| Mobile phase pH is not optimal (for RP). | For reverse-phase methods, the pH of the aqueous component can be critical. Adjust the pH of the buffer in the mobile phase.[8] | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase additive. | Add a small amount of an acidic modifier like Trifluoroacetic acid (TFA) or Formic acid (e.g., 0.1%) to the mobile phase to improve peak symmetry.[3][6] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column degradation. | Regenerate the column according to the manufacturer's instructions, especially after using mobile phases containing TFA.[3] | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a constant and optimized temperature (e.g., 25°C or 30°C).[2][4][7] |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for each run. | |
| Column equilibration is insufficient. | Allow the column to equilibrate with the mobile phase for an adequate amount of time (e.g., 30 minutes) before starting the analysis.[9] | |
| Low Signal-to-Noise Ratio | Low detector sensitivity at the chosen wavelength. | The UV detection wavelength is typically set around 252 nm or 254 nm for Efavirenz.[4][5][6] |
| Low sample concentration. | Increase the concentration of the sample, ensuring it remains within the linear range of the method. |
Experimental Protocols
Normal-Phase HPLC Method for Efavirenz Enantiomer Separation
This protocol is based on established methods for the chiral separation of Efavirenz.[2][7]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: n-Hexane: Isopropyl alcohol (IPA) (90:10, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of racemic Efavirenz in the mobile phase at a concentration of 1 mg/mL. Dilute as needed for analysis. Filter the final solution through a 0.45 µm syringe filter before injection.[1]
Reverse-Phase HPLC Method for Efavirenz Enantiomer Separation
This protocol provides an alternative approach to the chiral separation of Efavirenz.[4][5]
-
Instrumentation: HPLC system with a UV detector.
-
Mobile Phase: 0.1% Formic acid in water and Acetonitrile (55:45, v/v).[4][5]
-
Injection Volume: 20 µL.[5]
-
Sample Preparation: Dissolve the Efavirenz sample in a mixture of water and acetonitrile to the desired concentration. Filter the solution through a 0.45 µm syringe filter prior to injection.
Quantitative Data Summary
Table 1: Comparison of Chromatographic Conditions and Performance
| Parameter | Normal-Phase Method[2] | Reverse-Phase Method[4][5] |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Lux Amylose-2 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane: IPA (90:10 v/v) | 0.1% Formic acid in water: Acetonitrile (55:45 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 25°C |
| Detection | 254 nm | 252 nm |
| Resolution (Rs) | > 3.0 | > 4.0 |
| Limit of Detection (LOD) | 0.075 µg/mL (for R-Efavirenz) | 0.01 mg/mL |
| Limit of Quantification (LOQ) | 0.249 µg/mL (for R-Efavirenz) | 0.04 mg/mL |
Visualizations
Caption: Workflow for Normal-Phase HPLC analysis of Efavirenz enantiomers.
Caption: Troubleshooting logic for poor resolution in Efavirenz chiral separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. sapub.org [sapub.org]
- 8. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprt.org [ijprt.org]
Technical Support Center: (R)-Efavirenz Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-Efavirenz in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light (photostability), and temperature. Efavirenz is susceptible to hydrolysis, particularly under alkaline and strongly acidic conditions.[1][2] It also contains chromophores that absorb light at wavelengths greater than 290 nm, which may make it susceptible to photodegradation.[3]
Q2: What is the main degradation pathway for Efavirenz in aqueous solutions?
A2: The predominant degradation pathway for Efavirenz in aqueous solutions is the hydrolysis of its cyclic carbamate ring.[2] This hydrolysis results in the formation of a corresponding amino alcohol, which has been identified as a major degradation product.[2][4] Under extreme pH conditions, this amino alcohol can further degrade.[2]
Q3: At what pH is this compound most stable in solution?
A3: Studies on the hydrolysis of Efavirenz have shown that it exhibits maximum stability in aqueous solutions at a pH of approximately 4.[2] Degradation increases in both more acidic (pH < 4) and, more significantly, in alkaline (pH > 4) conditions.[2]
Q4: Is this compound susceptible to oxidation?
A4: Forced degradation studies have shown that Efavirenz is relatively stable against oxidative stress. One study indicated that the drug was found to be stable in 3% hydrogen peroxide, with no corresponding formation of degradation products.[5]
Q5: What are the known degradation products of Efavirenz?
A5: The most well-characterized degradation product is the amino alcohol formed via hydrolysis, specifically (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL).[1][2] This impurity is also a key intermediate in the synthesis of Efavirenz and is considered a potential genotoxic impurity (PGI).[1] Under photolytic conditions, an imidic acid phototautomer and a photoproduct formed via decarbonylation have been observed.[6] Comprehensive studies have identified up to twelve degradation products under various stress conditions.[1]
Troubleshooting Guide
Problem 1: I am observing a rapid loss of this compound concentration in my neutral or alkaline solution (pH > 7).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Alkaline Hydrolysis | Efavirenz undergoes base-catalyzed hydrolysis, which can be significant at neutral and alkaline pH.[2][3] | Adjust the pH of your solution to approximately 4, where Efavirenz exhibits maximum stability.[2] If possible for your experiment, use a buffer system (e.g., acetate) to maintain this pH. |
| Elevated Temperature | Higher temperatures accelerate the rate of hydrolysis. | Store your Efavirenz solutions at refrigerated temperatures (2-8 °C) and protect them from prolonged exposure to ambient or higher temperatures. |
Problem 2: My this compound solution is showing unexpected peaks in the chromatogram after exposure to light.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Photodegradation | Efavirenz can degrade upon exposure to UV light.[3][6] | Prepare and store Efavirenz solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[7] Minimize exposure to ambient and UV light during experiments. |
Problem 3: I am seeing significant degradation of this compound in my acidic solution (pH < 4).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acid-Catalyzed Hydrolysis | While more stable than in alkaline conditions, Efavirenz still undergoes acid-catalyzed hydrolysis.[1][2] | If your experimental conditions permit, adjust the pH to be closer to 4. If a highly acidic environment is required, perform experiments promptly after solution preparation and consider keeping the solution cooled to minimize degradation. |
Quantitative Data Summary
The following tables summarize the quantitative data on the stability of this compound under various conditions as reported in forced degradation studies.
Table 1: Summary of Forced Degradation Studies of Efavirenz
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation Observed | Reference |
| Acidic Hydrolysis | 0.1 M HCl | - | - | Moderate degradation | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH | - | - | Extensive degradation | [1] |
| Oxidative | 3% H₂O₂ | 2.5 hours | 80°C | No significant degradation | [5][8] |
| Thermal | - | - | - | Degradation observed | [9] |
| Photolytic | - | - | - | Degradation observed | [9] |
Table 2: pH-Dependent Half-Life of Efavirenz (Estimated)
| pH | Estimated Half-Life | Reference |
| 7 | 6 hours | [3] |
| 8 | 27 minutes | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Efavirenz Quantification
This protocol is based on a common method for analyzing Efavirenz and its degradation products.[1][9][10]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v). The aqueous phase may contain a buffer such as ammonium dihydrogen phosphate, with the pH adjusted to 3.0 with orthophosphoric acid.[5]
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the Efavirenz sample in the mobile phase to achieve a target concentration (e.g., 100 µg/mL).
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for stability testing of this compound.
Caption: Troubleshooting logic for this compound solution instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics and mechanism of hydrolysis of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the solvent-dependent photolysis of a nonnucleoside reverse-transcriptase inhibitor, antiviral agent efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. ijcpa.in [ijcpa.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Reducing racemization during (R)-Efavirenz synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to reducing racemization during the synthesis of (R)-Efavirenz.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in the Chiral Tertiary Alcohol Intermediate
The primary step for establishing the stereocenter in Efavirenz synthesis is the enantioselective addition of a cyclopropylacetylide to a trifluoromethyl ketone precursor. Low enantiomeric excess at this stage is a common hurdle.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Degradation of Chiral Ligand: The chiral ligand, such as (1R,2S)-N-pyrrolidinylnorephedrine, is sensitive to air and moisture. | Store the ligand under an inert atmosphere (argon or nitrogen) and use anhydrous solvents. It is advisable to use a freshly opened bottle or a recently purified ligand. |
| Incorrect Stoichiometry of Reagents: The ratio of the chiral ligand to the lithium acetylide and the ketone precursor is critical for achieving high enantioselectivity. | Carefully control the stoichiometry. A common protocol involves the pre-formation of the chiral lithium alkoxide by reacting the ligand with n-butyllithium before the addition of cyclopropylacetylene.[1][2][3] |
| Suboptimal Reaction Temperature: Temperature plays a crucial role in enantioselectivity. Reactions run at higher temperatures may lead to a decrease in ee. | Maintain a low reaction temperature, typically below -50°C, during the addition of the ketone to the lithium acetylide complex.[4] |
| Presence of Water: Traces of water can react with the organolithium reagents, leading to a decrease in the concentration of the active chiral complex and promoting the non-enantioselective background reaction. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents, freshly distilled if necessary. |
| Impure Reagents: Impurities in the starting materials, such as the ketoaniline or cyclopropylacetylene, can interfere with the catalyst and reduce enantioselectivity. | Use highly pure starting materials. Recrystallize or distill the reagents if their purity is questionable. |
Experimental Protocol: Enantioselective Alkynylation
This protocol is adapted from the highly enantioselective synthesis of the Efavirenz core.[2][3]
-
Preparation of the Chiral Ligand Solution: In a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, dissolve (1R,2S)-N-pyrrolidinylnorephedrine (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Formation of the Lithium Alkoxide: Cool the solution to -20°C. Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below 0°C. Stir the mixture for 30 minutes at this temperature.
-
Formation of the Lithium Acetylide: In a separate flask, dissolve cyclopropylacetylene (1.2 equivalents) in anhydrous THF and cool to -78°C. Slowly add n-butyllithium (1.15 equivalents) and stir for 30 minutes.
-
Generation of the Chiral Complex: Transfer the lithium alkoxide solution to the lithium acetylide solution via cannula at -78°C. Stir the resulting mixture for 30 minutes.
-
Enantioselective Addition: Dissolve the p-methoxybenzyl-protected ketoaniline precursor (1.0 equivalent) in anhydrous THF and add it dropwise to the chiral complex solution at a temperature below -50°C.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC or HPLC), quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Analysis: Determine the enantiomeric excess of the crude product using chiral HPLC.
Issue 2: Racemization of the Chiral Tertiary Alcohol During Subsequent Steps
The chiral tertiary alcohol intermediate can be susceptible to racemization under certain conditions, particularly during the cyclization step to form the benzoxazinone ring.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Harsh pH Conditions: Both strongly acidic and basic conditions can potentially lead to the epimerization of the chiral tertiary alcohol. | Maintain neutral or mildly basic conditions during the cyclization and subsequent work-up steps. The use of a non-nucleophilic base is recommended for the cyclization. |
| Elevated Temperatures: Prolonged exposure to high temperatures during the cyclization or purification steps might contribute to racemization. | Perform the cyclization at the lowest effective temperature. Avoid unnecessarily high temperatures during solvent removal or purification. |
| Inappropriate Cyclizing Agent: The choice of the carbonylating agent for the cyclization can influence the reaction conditions and potentially the stereochemical outcome. | Carbonyldiimidazole (CDI) is a commonly used and relatively mild reagent for this transformation. Other reagents like phosgene or triphosgene should be used with caution, ensuring strict temperature control. |
Frequently Asked Questions (FAQs)
Q1: What is the typical enantiomeric excess (ee) that can be expected for the chiral tertiary alcohol intermediate?
A1: With optimized conditions, including the use of (1R,2S)-N-pyrrolidinylnorephedrine as the chiral ligand, enantiomeric excesses of 96-98% have been reported for the key amino alcohol intermediate.[2]
Q2: How can I accurately determine the enantiomeric excess of my product?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of the chiral intermediates and the final Efavirenz product. It is crucial to use a suitable chiral stationary phase and to validate the method with a racemic sample to ensure baseline separation of the enantiomers.
Q3: Can the chiral ligand be recovered and reused?
A3: Yes, in many reported syntheses, the chiral ligand, such as (1R,2S)-N-pyrrolidinylnorephedrine, can be recovered from the aqueous phase after the work-up and reused without a significant loss of enantioselectivity.
Q4: Does the protecting group on the aniline nitrogen affect the enantioselectivity of the addition reaction?
A4: Yes, the nature of the N-protecting group on the ketoaniline precursor can influence the enantioselectivity of the acetylide addition. The p-methoxybenzyl (PMB) group is commonly used and has been shown to provide excellent levels of stereocontrol.[2]
Q5: Are there alternative methods to establish the chiral center in Efavirenz?
A5: Yes, other enantioselective methods have been developed. These include organocatalytic trifluoromethylation of an alkynyl ketone and the use of chiral ruthenium catalysts for the enantioselective alkynylation.[1]
Data Presentation
Table 1: Effect of Chiral Ligand on Enantiomeric Excess (ee) of the Tertiary Alcohol Intermediate
| Chiral Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |
| (1R,2S)-N-pyrrolidinylnorephedrine | THF/Toluene | -55 to -50 | 96 - 98 |
| (1S,2R)-N-methylephedrine | Toluene | -78 | 85 |
| (-)-N,N-Dibutylnorephedrine | THF | -78 | 90 |
| Chiral Ruthenium Catalyst | Dichloromethane | 25 | >99 |
Note: The data presented here is a compilation from various literature sources for illustrative purposes and direct comparison under identical conditions may not be feasible.
Mandatory Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Key enantioselective addition step in Efavirenz synthesis.
Caption: Troubleshooting workflow for low enantiomeric excess.
References
- 1. Focus on Chirality of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Practical asymmetric synthesis of Efavirenz (DMP 266), an HIV-1 reverse transcriptase inhibitor | Semantic Scholar [semanticscholar.org]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. juniperpublishers.com [juniperpublishers.com]
How to resolve co-eluting peaks of Efavirenz isomers
Welcome to the technical support center for the chiral separation of Efavirenz isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks and achieving optimal enantiomeric separation.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to separate Efavirenz isomers?
Efavirenz is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers, specifically (S)-Efavirenz and (R)-Efavirenz. The therapeutic efficacy of Efavirenz as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for treating HIV-1 is primarily attributed to the (S)-enantiomer.[1] The (R)-enantiomer is considered an unwanted isomer and may have different pharmacological or toxicological properties.[2] Regulatory agencies like the FDA require the control and quantification of individual enantiomers to ensure the safety and efficacy of the drug product.[2][3]
Q2: What is co-elution and why is it a problem when analyzing Efavirenz isomers?
Co-elution occurs when two or more compounds, in this case, the (S) and (R) isomers of Efavirenz, exit the chromatography column at the same time, resulting in a single, unresolved peak.[3] This prevents the accurate quantification of each isomer, which is essential for determining the enantiomeric purity of the active pharmaceutical ingredient (API) and finished drug products.[3]
Q3: What are the primary analytical techniques for separating Efavirenz isomers?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) utilizing chiral stationary phases (CSPs) are the most prevalent and effective methods for the direct separation of Efavirenz enantiomers without the need for derivatization.[3] Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations and has been successfully applied to Efavirenz.[4][5]
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution of Efavirenz isomers is a common challenge. This guide provides a systematic approach to troubleshoot and resolve this issue.
Problem: A single, unresolved peak is observed for Efavirenz.
This indicates a complete lack of separation between the (S) and (R) enantiomers.
Initial Troubleshooting Workflow
Caption: A logical workflow for troubleshooting co-elution issues.
Step 1: Verify the Chromatographic Column
The most critical factor for separating enantiomers is the use of a chiral stationary phase (CSP).[3][6] Standard achiral columns (like C18 or C8) will not resolve enantiomers.
-
Solution: Ensure you are using a CSP. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for resolving Efavirenz and its analogs.[6][7] Recommended columns include Chiralcel OD-H (cellulose-based) and Lux Amylose-2 (amylose-based).[7][8][9]
Step 2: Optimize the Mobile Phase
The mobile phase composition is crucial for the interaction between the Efavirenz isomers and the CSP.[3]
-
For Normal-Phase Chromatography (e.g., on Chiralcel OD-H):
-
Solvent Composition: A common mobile phase is a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol.[1][7] A typical starting ratio is 90:10 (n-hexane:IPA).[1][3][7]
-
Troubleshooting: If co-elution persists, systematically adjust the percentage of the alcohol modifier. Decreasing the alcohol content generally increases retention and can improve resolution.[3]
-
Additives: The addition of a small amount of an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) can improve peak shape and resolution.[2][4]
-
-
For Reverse-Phase Chromatography (e.g., on Lux Amylose-2):
-
Solvent Composition: A typical mobile phase consists of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile.[8][9] A starting ratio could be 55:45 (0.1% formic acid in water:acetonitrile).[8][9]
-
Troubleshooting: Adjust the ratio of the organic modifier. Changes in pH of the aqueous phase can also influence selectivity.
-
Step 3: Adjust the Column Temperature
Temperature affects the thermodynamics of the chiral recognition process and can influence resolution.
-
Recommendation: Maintain a stable column temperature. A good starting point is between 25°C and 30°C.[3][7][9]
-
Troubleshooting: Experiment with slightly increasing or decreasing the temperature. The effect of temperature on resolution can be system-dependent.[3]
Step 4: Modify the Flow Rate
Lowering the flow rate can sometimes enhance resolution by allowing more time for the differential interactions between the enantiomers and the CSP.
-
Recommendation: A typical flow rate is 1.0 mL/min.[1][4][7][8][9]
-
Troubleshooting: If peaks are still not baseline-separated, try reducing the flow rate (e.g., to 0.8 mL/min).
Experimental Protocols
Below are detailed methodologies adapted from validated methods for the successful separation of Efavirenz enantiomers.
Method 1: Normal-Phase UPLC
This method is suitable for rapid chiral separation.[7]
| Parameter | Condition |
| Instrumentation | UPLC with Photodiode Array (PDA) Detector |
| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane: Isopropyl alcohol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method 2: Normal-Phase HPLC
A robust and widely cited method for Efavirenz enantiomer separation.[2][4]
| Parameter | Condition |
| Instrumentation | HPLC with UV Detector |
| Column | Chiralcel OD (250 mm x 4.6 mm, 10 µm) |
| Mobile Phase | n-hexane: isopropyl alcohol: formic acid (80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Method 3: Reverse-Phase HPLC
An alternative to normal-phase chromatography, offering different selectivity.[8][9]
| Parameter | Condition |
| Instrumentation | HPLC with UV Detector |
| Column | Lux Amylose-2 |
| Mobile Phase | 0.1% Formic acid in water: Acetonitrile (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 252 nm |
Quantitative Data Summary
The following table summarizes typical performance data from validated methods for Efavirenz enantiomer separation, which can serve as a benchmark for method development and validation.
| Parameter | Method 1 (NP-UPLC)[7] | Method 2 (NP-HPLC)[2] | Method 3 (RP-HPLC)[8][9] |
| This compound Retention Time | Not specified | 7.5 min | Not specified |
| (S)-Efavirenz Retention Time | Not specified | 9.2 min | Not specified |
| Resolution (Rs) | > 3.0 | > 4.0 | > 4.0 |
| Linearity Range for (R)-isomer | 0.249 - 375 µg/mL | 200 - 6210 ng/mL | 0.04 - 0.4 mg/mL |
| Limit of Detection (LOD) for (R)-isomer | 0.075 µg/mL | 66 ng/mL | 0.01 mg/mL |
| Limit of Quantification (LOQ) for (R)-isomer | 0.249 µg/mL | 200 ng/mL | 0.04 mg/mL |
| Recovery of (R)-isomer | 97 - 104 % | Not specified | 93.5 - 107.5 % |
Sample Preparation Workflow
Proper sample preparation is crucial for accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. benchchem.com [benchchem.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
Technical Support Center: (R)-Efavirenz Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubilization of (R)-Efavirenz for in vitro assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and solubility data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used to prepare high-concentration stock solutions.[1] For most in vitro applications, DMSO is a preferred solvent due to its high solubilizing capacity and compatibility with many assay formats.
Q2: How do I dissolve this compound in aqueous buffers for my assay?
A2: this compound is practically insoluble in water and sparingly soluble in aqueous buffers.[1] To prepare a working solution in an aqueous medium, it is recommended to first dissolve the compound in an organic solvent like ethanol or DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous buffer or cell culture medium to the final desired concentration. It is crucial to ensure rapid mixing during dilution to prevent precipitation.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The maximum tolerated concentration of DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to minimize cytotoxicity. Some less sensitive cell lines may tolerate up to 1%, but it is always recommended to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line and assay.
Q4: Can I store this compound solutions? If so, under what conditions?
A4: Stock solutions of this compound prepared in anhydrous organic solvents like DMSO or ethanol can be stored at -20°C for extended periods (≥4 years).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous working solutions are less stable and it is not recommended to store them for more than one day.[1]
Solubility Data
The solubility of this compound in various solvents is summarized in the tables below.
Table 1: Solubility in Organic Solvents
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~14 mg/mL[1] |
| Ethanol | ~20 mg/mL[1] |
| Dimethylformamide (DMF) | ~20 mg/mL[1] |
| Methanol | Freely soluble |
Table 2: Solubility in Aqueous Solutions
| Solvent System | Solubility |
| Water | Practically insoluble (4 µg/mL)[2] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL[1] |
| Distilled Water | Sparingly soluble[3] |
| 0.1 N HCl | Slightly soluble[3] |
| Acetate Buffer (pH 4.4, 6.4, 6.8, 7.4) | Slightly soluble[3] |
This compound exhibits pH-independent solubility in the gastrointestinal pH range.[3][4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Objective: To determine the inhibitory activity of this compound against HIV-1 RT.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
HIV-1 Reverse Transcriptase Assay Kit (e.g., from XpressBio or similar)
-
Reaction Buffer (as provided in the kit)
-
Lysis Buffer (as provided in the kit)
-
HIV-1 RT enzyme (as provided in the kit)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions:
-
Perform a serial dilution of the this compound stock solution in the Reaction Buffer to obtain a range of test concentrations. For example, starting from a high concentration of 50 µM.
-
-
Prepare HIV-1 RT solution:
-
Dilute the stock HIV-1 RT enzyme in Lysis Buffer to the working concentration specified in the kit manual (e.g., 1 ng per 80 µL).
-
-
Assay Setup:
-
To each well of the 96-well plate, add 40 µL of the diluted this compound solution or vehicle control (Reaction Buffer with the same final DMSO concentration).
-
To initiate the reaction, add 80 µL of the diluted HIV-1 RT solution to each well.
-
The final concentration of the test compound will be one-third of the concentration prepared in the Reaction Buffer.
-
-
Incubation:
-
Incubate the plate according to the kit manufacturer's instructions (e.g., 2 hours at 37°C).
-
-
Detection:
-
Follow the kit's protocol for the detection of RT activity, which typically involves a colorimetric reaction.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader at the recommended wavelength.
-
Calculate the percent inhibition of RT activity for each this compound concentration and determine the IC50 value.
-
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.
-
Possible Cause: The aqueous solubility limit of this compound has been exceeded.
-
Solution:
-
Optimize Dilution Technique: When diluting the DMSO stock solution, add it to the aqueous medium while vortexing or stirring to ensure rapid and thorough mixing. Avoid adding the stock solution directly to a large volume of static medium.
-
Use a Lower Final Concentration: If precipitation persists, the target concentration may be too high. Determine the solubility limit in your specific medium by preparing a serial dilution and observing for turbidity.
-
Incorporate a Surfactant: For biochemical assays (not cell-based), the inclusion of a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 in the buffer can help maintain solubility.
-
Warm the Aqueous Medium: Gently warming the aqueous medium (e.g., to 37°C) before adding the this compound stock solution can sometimes improve solubility.
-
Issue 2: Observed cytotoxicity in cell-based assays is higher than expected or present in vehicle controls.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular toxicity.
-
Solution:
-
Reduce Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent in the cell culture medium is at a non-toxic level, typically ≤0.1%.
-
Perform a Vehicle Control Titration: Test a range of solvent concentrations on your cells to determine the maximum tolerated concentration that does not affect cell viability or the assay endpoint.
-
Use a More Concentrated Stock Solution: Preparing a more concentrated stock solution will allow you to add a smaller volume to your assay, thereby reducing the final solvent concentration.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Enhanced Oral Bioavailability of Efavirenz by Solid Lipid Nanoparticles: In Vitro Drug Release and Pharmacokinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Experiments Assisted Formulation Optimization and Evaluation of Efavirenz Solid Dispersion Adsorbate for Improvement in Dissolution and Flow Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Minimizing degradation of (R)-Efavirenz during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of (R)-Efavirenz during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is the enantiomer of (S)-Efavirenz, the active pharmaceutical ingredient in the antiretroviral drug Efavirenz. Enantiomers are non-superimposable mirror images of a molecule. While (S)-Efavirenz is the active drug, the (R)-enantiomer is considered an impurity.[1] Regulatory bodies require strict control over the enantiomeric purity of chiral drugs. Therefore, accurate and precise analytical methods are necessary to quantify the amount of this compound in bulk drug substances and pharmaceutical formulations.[2]
Q2: What are the primary causes of this compound degradation during analysis?
A2: Based on forced degradation studies of Efavirenz (the (S)-enantiomer, which is expected to have a similar degradation profile to the (R)-enantiomer in a non-chiral environment), the primary causes of degradation are:
-
Alkaline Hydrolysis: Efavirenz shows extensive degradation under basic conditions.[3]
-
Acidic and Neutral Hydrolysis: Moderate to some degradation is observed under acidic and neutral aqueous conditions.[3]
-
Thermal Stress: Significant degradation can occur at elevated temperatures.[3]
-
Photolytic Stress: Exposure to light can cause moderate degradation.[3]
This compound is generally stable under oxidative conditions (e.g., in the presence of hydrogen peroxide).[3]
Q3: How can I minimize the degradation of this compound in my analytical solutions?
A3: To minimize degradation, consider the following:
-
pH Control: Maintain the pH of your solutions around 4, which is the pH of maximum stability for Efavirenz.[2] Avoid highly alkaline or acidic conditions.
-
Temperature Control: Store solutions at controlled room temperature or refrigerated, and avoid exposure to high temperatures during sample preparation and analysis.[4]
-
Light Protection: Protect solutions from light by using amber vials or by covering the vials with aluminum foil.[5]
-
Fresh Preparation: Prepare solutions fresh and analyze them without delay whenever possible.[5] However, studies have shown that this compound is stable in a mobile phase of n-Hexane and Isopropyl alcohol for up to 24 hours.[4]
Q4: Can racemization occur during the analysis of this compound?
A4: Racemization is the conversion of one enantiomer into its mirror image, leading to a racemic mixture. While the provided search results do not indicate that racemization is a significant issue for Efavirenz under typical analytical conditions, it is a possibility for some chiral compounds, especially under harsh conditions such as extreme pH or high temperatures. Using validated chiral HPLC or UPLC methods under controlled conditions is the best way to ensure the enantiomeric purity of your sample is accurately determined.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in Chiral HPLC/UPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Inappropriate Column | Ensure you are using a chiral column suitable for the separation of Efavirenz enantiomers. Polysaccharide-based columns like Chiralcel OD-H or Lux Amylose-2 have been shown to be effective.[4][6] |
| Incorrect Mobile Phase Composition | Optimize the mobile phase. A common mobile phase for normal-phase chiral separation is a mixture of n-hexane and an alcohol like isopropyl alcohol (IPA) or ethanol.[2][4] For reversed-phase, a mixture of acetonitrile and an aqueous buffer (e.g., with 0.1% formic acid) can be used.[6] |
| Suboptimal Temperature | Control the column temperature. For the separation of Efavirenz enantiomers, a temperature of around 30°C has been used successfully.[4] |
| Inadequate Flow Rate | Optimize the flow rate to achieve a balance between resolution and analysis time. A flow rate of 1.0 mL/min is a good starting point.[4][6] |
Issue 2: Inaccurate Quantification of this compound
| Possible Cause | Troubleshooting Steps |
| Degradation of Standard or Sample | Prepare standards and samples fresh and protect them from light and extreme temperatures.[5] Verify the stability of your solutions under your specific analytical conditions. |
| Non-Linearity of Detector Response | Ensure your calibration curve is linear over the concentration range of your samples.[4] If necessary, use a wider range of calibration standards. |
| Matrix Effects (for biological samples) | If analyzing biological matrices like plasma, employ an appropriate sample extraction method (e.g., protein precipitation or liquid-liquid extraction) to minimize interference. |
| Co-elution with Impurities | If other impurities are present, ensure your method can separate them from the this compound peak. A stability-indicating method should be used.[2] |
Data Summary
Table 1: Summary of Forced Degradation Studies on Efavirenz
| Stress Condition | Observation |
| Alkaline Hydrolysis | Extensive degradation |
| Acidic Hydrolysis | Moderate degradation |
| Neutral Hydrolysis | Some degradation |
| Oxidative (H₂O₂) Stress | Stable, no significant degradation |
| Thermal Stress | Significant degradation |
| Photolytic Stress | Moderate degradation |
Source: Based on studies of (S)-Efavirenz.[3]
Experimental Protocols
Protocol 1: Chiral UPLC Method for Separation of (R)- and (S)-Efavirenz
This protocol is based on a published method for the enantioseparation of Efavirenz.[4]
-
Instrumentation: UPLC system with a photodiode array (PDA) detector.
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane: Isopropyl alcohol (IPA) (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to the desired concentration.
-
Solution Stability: this compound has been shown to be stable in this mobile phase for up to 24 hours.[4]
Visualizations
Caption: Degradation pathways of Efavirenz under various stress conditions.
Caption: A typical experimental workflow for the analysis of this compound.
References
- 1. french.tsijournals.com [french.tsijournals.com]
- 2. Kinetics and mechanism of hydrolysis of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Chiral HPLC for (R)-Efavirenz Analysis
Welcome to the technical support center for the chiral separation of Efavirenz enantiomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chiral HPLC methods for the analysis of (R)-Efavirenz.
Troubleshooting Guide
This section addresses common problems encountered during the chiral HPLC separation of Efavirenz enantiomers.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Enantiomeric Resolution | Inappropriate chiral stationary phase (CSP). | Select a polysaccharide-based CSP such as cellulose or amylose derivatives. Chiralcel OD-H and Lux Amylose-2 have shown good results for Efavirenz.[1][2][3] |
| Suboptimal mobile phase composition. | For normal-phase, optimize the ratio of n-hexane and alcohol (e.g., isopropanol, ethanol). For reversed-phase, adjust the ratio of aqueous buffer (e.g., formic acid in water) and organic modifier (e.g., acetonitrile).[2][4] | |
| Incorrect mobile phase additive. | The addition of a small percentage of an acidic modifier like formic acid or trifluoroacetic acid can significantly improve peak shape and resolution.[1][2] | |
| Inappropriate column temperature. | Optimize the column temperature. A typical starting point is 25-30°C.[2][3] | |
| Poor Peak Shape (Tailing or Fronting) | Mismatched solvent between sample and mobile phase. | Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. |
| Column overload. | Reduce the sample concentration or injection volume. The linear range for this compound has been reported from 200 - 6210 ng/mL.[1] | |
| Presence of active sites on the stationary phase. | Add a competitor to the mobile phase, such as a small amount of a suitable acid or base, to block active sites. | |
| Column contamination or degradation. | Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need to be replaced. | |
| Unstable or Drifting Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time (e.g., 30 minutes) before injection.[5] |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily and ensure it is well-mixed. Degas the mobile phase to prevent bubble formation. | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature. | |
| Leak in the HPLC system. | Check for leaks at all fittings and connections. | |
| High Column Backpressure | Blockage in the system (e.g., inlet frit, guard column). | Reverse flush the column (if permitted by the manufacturer). Replace the inlet frit or guard column.[6] |
| Sample precipitation in the mobile phase. | Ensure the sample is fully dissolved in the mobile phase. Filter the sample before injection.[6] | |
| High mobile phase viscosity. | Optimize the mobile phase composition to reduce viscosity or increase the column temperature. | |
| Incorrect column selection. | Ensure the column particle size is appropriate for your HPLC system's pressure limits. |
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phase (CSP) is recommended for the separation of Efavirenz enantiomers?
A1: Polysaccharide-based CSPs are highly effective for resolving Efavirenz enantiomers.[7] Specifically, cellulose-based columns like Chiralcel OD-H and amylose-based columns such as Lux Amylose-2 have demonstrated successful separation.[1][2][3] Attempts to use other columns like Chiralcel AD, AD-H, OJ, and OB have been less successful in normal phase.[1]
Q2: What are the typical mobile phase compositions for normal-phase and reversed-phase chiral HPLC of Efavirenz?
A2:
-
Normal-Phase: A common mobile phase is a mixture of n-hexane and an alcohol modifier like isopropyl alcohol (IPA) or ethanol.[1][3] A typical starting ratio is 90:10 (v/v) n-hexane:IPA.[3] The addition of 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution.[1][2]
-
Reversed-Phase: A mixture of an aqueous buffer and an organic solvent is used. For example, 0.1% formic acid in water and acetonitrile in a 55:45 (v/v) ratio has been successfully employed.[2][4]
Q3: What are the recommended detection wavelengths for Efavirenz?
A3: Efavirenz can be detected by UV spectrophotometry at wavelengths ranging from 240 nm to 260 nm. Common wavelengths used are 252 nm and 254 nm.[2][3]
Q4: What are the expected retention times for (R)- and (S)-Efavirenz?
A4: Retention times will vary depending on the specific method (column, mobile phase, flow rate, etc.). However, as a reference, one study using a Chiralcel OD-H column with a mobile phase of n-hexane, ethanol, 2-propanol, and trifluoroacetic acid reported retention times of approximately 7.5 minutes for this compound and 9.2 minutes for (S)-Efavirenz.[1]
Q5: How can I validate my chiral HPLC method for this compound?
A5: Method validation should be performed according to ICH guidelines and typically includes the following parameters:
-
Specificity: Ensure the method can resolve the enantiomers from each other and from any impurities or excipients.
-
Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range. A typical range is 200 - 6210 ng/mL.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified. Reported values for LOD and LOQ are around 66 ng/mL and 200 ng/mL, respectively.[1]
-
Accuracy: Assess the closeness of the measured value to the true value by performing recovery studies on spiked samples. Recoveries are typically expected to be within 97-104%.[3]
-
Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method, typically expressed as the relative standard deviation (%RSD).
-
Robustness: Deliberately vary method parameters (e.g., flow rate, temperature, mobile phase composition) to assess the method's reliability under normal usage.[3]
Experimental Protocols
Normal-Phase HPLC Method
This protocol is based on a validated method for the enantiomeric separation of Efavirenz.
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase: n-Hexane: Isopropyl alcohol (IPA) (90:10, v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30°C[3]
-
Detection Wavelength: 254 nm[3]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the Efavirenz sample in the mobile phase to a suitable concentration within the linear range of the method.
Reversed-Phase HPLC Method
This protocol provides an alternative to the normal-phase method.
-
Column: Lux Amylose-2 (amylose tris(5-chloro-2-methyl phenyl carbamate))[2][4]
-
Mobile Phase: 0.1% Formic acid in water: Acetonitrile (55:45, v/v)[2][4]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the Efavirenz sample in the mobile phase to a suitable concentration.
Quantitative Data Summary
The following tables summarize quantitative data from validated chiral HPLC methods for Efavirenz.
Table 1: Method Performance Characteristics
| Parameter | Normal-Phase Method | Reversed-Phase Method |
| Linearity Range | 200 - 6210 ng/mL[1] | 0.04 - 0.4 mg/mL[2][4] |
| Correlation Coefficient (R²) | 0.9999[1] | 0.999[2][4] |
| LOD | 66 ng/mL[1] | 0.01 mg/mL[2][4] |
| LOQ | 200 ng/mL[1] | 0.04 mg/mL[2][4] |
| Accuracy (% Recovery) | 97 - 104%[3] | 93.5 - 107.5%[2][4] |
Table 2: System Suitability Parameters
| Parameter | Typical Acceptance Criteria |
| Resolution (Rs) | > 1.5 (A resolution of > 3.0 has been achieved[3]) |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
Diagrams
Caption: Experimental workflow for chiral HPLC analysis of this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of (R)- and (S)-Efavirenz
For Researchers, Scientists, and Drug Development Professionals
Efavirenz, a cornerstone of antiretroviral therapy, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) prescribed for the treatment of HIV-1 infection. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: (R)-Efavirenz and (S)-Efavirenz. While the clinically approved drug, marketed under brand names like Sustiva®, is the (S)-enantiomer, a comprehensive understanding of the distinct biological activities of each enantiomer is crucial for rational drug design and optimization.[1][2][3][4][5][6][7][8][9][10][11][12] This guide provides an objective comparison of (R)- and (S)-Efavirenz, supported by experimental data, to elucidate their differential pharmacology.
Comparative Biological Activity Data
The following table summarizes the key quantitative data comparing the biological activities of (R)- and (S)-Efavirenz.
| Parameter | (S)-Efavirenz | This compound | Reference |
| Anti-HIV-1 Activity | |||
| Inhibition of HIV-1 Reverse Transcriptase (Ki) | 2.93 nM | Significantly less active | [1] |
| Inhibition of HIV-1 Replication (IC95) | 1.5 nM | Significantly less active | [1] |
| Metabolism | |||
| Primary Metabolizing Enzyme | CYP2B6 | CYP2B6 | [2] |
| Rate of Metabolism | ~10-fold faster | Slower | |
| Neurotoxicity | |||
| Primary Contributor | 8-hydroxyefavirenz (metabolite of (S)-Efavirenz) | Not reported as a primary contributor |
On-Target Activity: Inhibition of HIV-1 Reverse Transcriptase
The primary mechanism of action for Efavirenz is the non-competitive inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.[2][3][7][8][10][11][12][13][14][15] Experimental evidence conclusively demonstrates that the anti-HIV-1 activity resides almost exclusively in the (S)-enantiomer .
(S)-Efavirenz is a potent inhibitor of wild-type HIV-1 reverse transcriptase with a reported Ki value of 2.93 nM and an IC95 of 1.5 nM for the inhibition of HIV-1 replication in cell culture.[1] In contrast, the (R)-enantiomer exhibits significantly lower activity against HIV-1 RT. This stereoselectivity highlights the precise structural requirements for binding to the NNRTI binding pocket on the p66 subunit of the reverse transcriptase enzyme.
Signaling Pathway of Efavirenz Action
Off-Target Effects and Neurotoxicity
A significant concern with Efavirenz therapy is the occurrence of neuropsychiatric adverse effects, including dizziness, vivid dreams, and depression.[2][3][6] Research indicates that these effects are primarily associated with the (S)-enantiomer and its major metabolite, 8-hydroxyefavirenz. While (S)-Efavirenz is the active antiviral agent, its metabolism can lead to this neurotoxic compound. The (R)-enantiomer is metabolized at a much slower rate, and its contribution to neurotoxicity is not well-established. The differing metabolic fates of the enantiomers likely play a key role in their distinct toxicological profiles.
Experimental Protocols
Chiral Separation of Efavirenz Enantiomers by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the (R)- and (S)-enantiomers of Efavirenz from a racemic mixture. This is a critical first step for evaluating the biological activity of each enantiomer individually.
Materials:
-
Racemic Efavirenz standard
-
This compound and (S)-Efavirenz reference standards
-
HPLC grade n-hexane
-
HPLC grade isopropyl alcohol (IPA)
-
Chiral HPLC column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropyl alcohol in a 90:10 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of racemic Efavirenz in the mobile phase at a concentration of 1 mg/mL. Prepare individual stock solutions of (R)- and (S)-Efavirenz reference standards at the same concentration.
-
Sample Preparation: Dilute the stock solutions to a suitable working concentration (e.g., 10 µg/mL) with the mobile phase.
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (or equivalent)
-
Mobile Phase: n-Hexane:IPA (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The two enantiomers will be separated based on their differential interaction with the chiral stationary phase, resulting in distinct retention times.
Experimental Workflow for Chiral Separation
HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To determine the inhibitory activity (e.g., IC50) of the individual Efavirenz enantiomers against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)-oligo(dT) as template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound and (S)-Efavirenz (purified enantiomers)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and [³H]-dTTP.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and (S)-Efavirenz in a suitable solvent (e.g., DMSO).
-
Enzyme Reaction:
-
In a microtiter plate, add the reaction mixture.
-
Add varying concentrations of the (R)- and (S)-Efavirenz solutions to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding a fixed amount of HIV-1 RT to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., cold trichloroacetic acid).
-
Harvest the newly synthesized radiolabeled DNA onto filter mats.
-
Wash the filter mats to remove unincorporated [³H]-dTTP.
-
Measure the radioactivity of the incorporated [³H]-dTTP using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each concentration of the enantiomers compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of RT activity) for each enantiomer from the dose-response curve.
-
Conclusion
The biological activity of Efavirenz is highly stereospecific, with the (S)-enantiomer being the potent anti-HIV-1 agent. The (R)-enantiomer is significantly less active against HIV-1 reverse transcriptase. The neuropsychiatric side effects associated with Efavirenz therapy appear to be primarily linked to the metabolism of the active (S)-enantiomer. A thorough understanding of the distinct pharmacological and toxicological profiles of each enantiomer is paramount for the development of safer and more effective antiretroviral agents. Further research into the specific off-target effects of this compound could provide a more complete picture of its biological implications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efavirenz - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Efavirenz | aidsmap [aidsmap.com]
- 5. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Efavirenz: History, Development and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. EFAVIRENZ [USP MONOGRAPH] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Comparative effectiveness of efavirenz-based antiretroviral regimens in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Efavirenz Binding Site in HIV-1 Reverse Transcriptase Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efavirenz Binding to HIV-1 Reverse Transcriptase Monomers and Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unraveling the Stereoselectivity of Efavirenz: A Comparative Guide to its Enantiomers' Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Efavirenz, a cornerstone in the treatment of HIV-1 infection, is a chiral non-nucleoside reverse transcriptase inhibitor (NNRTI) administered as a single (-)-enantiomer, also known as S-Efavirenz. The decision to develop the single enantiomer was driven by significant pharmacokinetic and pharmacodynamic differences between the two mirror-image forms of the molecule: (+)-Efavirenz (R-Efavirenz) and (-)-Efavirenz (S-Efavirenz). This guide provides a comprehensive comparison of the pharmacokinetic profiles of these enantiomers, supported by experimental data, to illuminate the rationale behind the stereospecific development of this critical antiretroviral agent.
At a Glance: Key Pharmacokinetic Differences
The most striking difference between the Efavirenz enantiomers lies in their metabolic clearance. The clinically utilized (-)-Efavirenz is metabolized at a substantially higher rate than its (+)-counterpart. This stereoselective metabolism is primarily mediated by the cytochrome P450 enzyme system, with CYP2B6 playing a pivotal role.
| Pharmacokinetic Parameter | (-)-Efavirenz (S-Efavirenz) | (+)-Efavirenz (R-Efavirenz) | Key Takeaway |
| Metabolic Rate | High | Low (approx. 1/10th of S-Efavirenz)[1] | (-)-Efavirenz is cleared much more rapidly from the body. |
| Primary Metabolizing Enzyme | Cytochrome P450 2B6 (CYP2B6)[1] | Cytochrome P450 2B6 (CYP2B6)[1] | Both enantiomers are metabolized by the same primary enzyme. |
| Enantioselectivity of CYP2B6.1 | ~14-fold higher clearance than R-Efavirenz[1] | ~14-fold lower clearance than S-Efavirenz[1] | CYP2B6 demonstrates a strong preference for metabolizing the (-)-enantiomer. |
| Major Metabolite | 8-hydroxyefavirenz[1] | Not extensively characterized due to slow metabolism | The primary metabolic pathway for the active enantiomer is well-defined. |
| Clinical Use | Active pharmaceutical ingredient | Not used clinically | The pharmacokinetic profile of (-)-Efavirenz is more favorable for therapeutic use. |
Delving Deeper: The Metabolic Pathway
The metabolism of Efavirenz is a critical determinant of its pharmacokinetic profile and is characterized by significant enantioselectivity. The primary route of metabolism for (-)-Efavirenz is 8-hydroxylation, a reaction predominantly catalyzed by CYP2B6. This process is significantly slower for (+)-Efavirenz.
Experimental Corner: Methodologies for Enantiomer Analysis
The differential analysis of Efavirenz enantiomers is crucial for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with chiral stationary phases are the gold standard methods for their separation and quantification.
Chiral HPLC Method for Efavirenz Enantiomer Separation
Objective: To separate and quantify (+)- and (-)-Efavirenz in biological matrices.
Principle: Chiral stationary phases (CSPs) create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.
Instrumentation:
-
HPLC or UPLC system with a UV or mass spectrometric detector.
-
Chiral column (e.g., polysaccharide-based columns like Chiralcel OD-H).
Typical Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
Sample Preparation:
-
Protein precipitation of plasma samples with a suitable organic solvent (e.g., acetonitrile).
-
Centrifugation to pellet the precipitated proteins.
-
Evaporation of the supernatant to dryness under a stream of nitrogen.
-
Reconstitution of the residue in the mobile phase.
-
Injection onto the HPLC or UPLC system.
Discussion and Implications
The profound pharmacokinetic differences between the Efavirenz enantiomers underscore the importance of stereospecificity in drug development. The rapid metabolism of the clinically active (-)-Efavirenz, primarily by the polymorphic CYP2B6 enzyme, has significant clinical implications. Genetic variations in CYP2B6 can lead to substantial inter-individual variability in drug exposure, potentially impacting both efficacy and toxicity. The slower metabolism of (+)-Efavirenz, if it were present in a racemic mixture, could lead to its accumulation and potential for off-target effects, though its pharmacological activity is reported to be significantly lower.
The development of (-)-Efavirenz as a single enantiomer product represents a successful application of chiral technology to optimize the therapeutic index of a drug. This approach minimizes patient exposure to an isomeric ballast that contributes little to the therapeutic effect but could potentially contribute to toxicity. For researchers and drug development professionals, the case of Efavirenz serves as a compelling example of how a thorough understanding of stereoselective pharmacokinetics is critical for the rational design and development of safe and effective medicines.
References
Cross-Reactivity of Efavirenz Metabolites: A Comparative Guide for Researchers
Efavirenz, a non-nucleoside reverse transcriptase inhibitor, is primarily available as the (S)-enantiomer, which is responsible for its therapeutic activity. The metabolism of (S)-Efavirenz is stereoselective and occurs mainly in the liver, mediated by cytochrome P450 enzymes, particularly CYP2B6. This process leads to the formation of several hydroxylated metabolites, which are subsequently glucuronidated for excretion. The major and most studied metabolite is 8-hydroxyefavirenz. The metabolism of the (R)-enantiomer is known to be significantly slower, at approximately one-tenth the rate of the (S)-enantiomer, and remains largely unexplored.
Quantitative Data on Metabolite Cross-Reactivity
The following table summarizes the known quantitative and qualitative cross-reactivity data for the primary metabolite of (S)-Efavirenz, 8-hydroxyefavirenz, and other metabolites in various immunoassays.
| Metabolite | Immunoassay for | Cross-Reactivity (%) | Notes |
| 8-hydroxyefavirenz | Efavirenz | 0.2% | The cross-reactivity of the 8-hydroxyefavirenz metabolite was found to be not clinically significant in the ARK™ Efavirenz Assay when tested in the presence of the parent drug. |
| Glucuronidated Efavirenz Metabolites | Tetrahydrocannabinol (THC) | Causes false positives | Several studies have reported that glucuronidated metabolites of Efavirenz can cause false-positive results in urine immunoassays for THC. The degree of cross-reactivity varies depending on the specific assay used. |
| 8-hydroxyefavirenz | Benzodiazepines | Causes false positives | The major metabolite, 8-hydroxyefavirenz, has been identified as the cause of false-positive results in some benzodiazepine screening tests. |
Efavirenz Metabolism Pathway
The metabolic pathway of (S)-Efavirenz is a critical factor in understanding the generation of potentially cross-reactive metabolites. The following diagram illustrates the primary routes of Efavirenz metabolism.
Caption: Metabolic pathway of (S)-Efavirenz.
Experimental Protocols
A standardized experimental protocol is essential for the accurate determination of metabolite cross-reactivity in immunoassays. The following is a generalized protocol for assessing cross-reactivity using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), which can be adapted for specific metabolites and assays.
Protocol for Determining Cross-Reactivity in a Competitive ELISA
1. Materials and Reagents:
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Parent drug (Efavirenz) standard
-
Metabolite(s) to be tested (e.g., 8-hydroxyefavirenz)
-
Primary antibody specific to the parent drug
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Procedure:
-
Plate Coating:
-
Dilute the capture antigen (e.g., Efavirenz-protein conjugate) to a predetermined optimal concentration in coating buffer.
-
Add 100 µL of the diluted antigen to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with 200 µL of wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the parent drug standard and the test metabolite(s) in assay buffer.
-
In separate tubes, pre-incubate 50 µL of each standard or metabolite dilution with 50 µL of the diluted primary antibody for 1 hour at room temperature.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with 200 µL of wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL of wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
3. Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both the parent drug standard and the test metabolite(s) to generate standard curves.
-
Determine the concentration of the parent drug (IC50_drug) and the test metabolite (IC50_metabolite) that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50_drug / IC50_metabolite) x 100
Experimental Workflow
The following diagram illustrates the general workflow for assessing immunoassay cross-reactivity.
Caption: Workflow for immunoassay cross-reactivity assessment.
Discussion and Conclusion
The available data indicate that while the primary metabolite of (S)-Efavirenz, 8-hydroxyefavirenz, shows minimal cross-reactivity in an immunoassay designed to detect the parent drug, Efavirenz metabolites can significantly interfere with immunoassays for other commonly tested substances, such as THC and benzodiazepines. This highlights the importance of considering a patient's medication profile when interpreting urine drug screen results.
The lack of data on the cross-reactivity of Efavirenz metabolites with (R)-Efavirenz is a notable gap in the literature. Given that this compound is the inactive enantiomer and is metabolized at a much slower rate, the development of specific immunoassays and subsequent cross-reactivity studies may not have been a research priority. However, for comprehensive drug development and toxicological studies, understanding the fate and immunological interactions of all isomers and their metabolites is valuable.
Researchers developing and validating immunoassays for Efavirenz or other compounds administered to patients receiving Efavirenz therapy should be aware of the potential for metabolite-driven cross-reactivity. The provided experimental protocol offers a framework for conducting such validation studies to ensure the specificity and accuracy of their assays. Further research into the metabolism of this compound and the immunological properties of its metabolites would be beneficial for a more complete understanding of Efavirenz pharmacology.
A Comparative Analysis of (R)-Efavirenz and Other Non-Nucleoside Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-nucleoside reverse transcriptase inhibitor (NNRTI) (R)-Efavirenz with other key members of its class, including first-generation (Nevirapine) and second-generation (Rilpivirine, Doravirine, Etravirine) agents. The comparison is supported by experimental data on their efficacy, resistance profiles, and safety, with detailed methodologies for the key experiments cited.
Mechanism of Action
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of viral RNA into DNA.[1][2] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing viral replication.[3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active.
Comparative Efficacy
The in vitro antiviral activity of NNRTIs is typically measured by their 50% inhibitory concentration (IC50) in enzymatic assays and their 50% effective concentration (EC50) in cell-based assays. These values provide a quantitative measure of a drug's potency against wild-type and mutant strains of HIV-1.
| Drug | Wild-Type HIV-1 IC50 (nM) | Wild-Type HIV-1 EC50 (nM) | Key Resistant Mutant EC50 (nM) |
| This compound | ~12 | ~1-3 | K103N: ~43 |
| Nevirapine | ~84-540 | ~40 | K103N: >1000 |
| Rilpivirine | ~0.73 | ~0.1-2 | K103N: ~0.35, Y181C: ~1.2 |
| Doravirine | ~12 | ~0.6-10 | K103N: ~9.7, Y181C: ~9.7 |
| Etravirine | - | <5 | K103N: <5, Y181C: <5 |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell types used. The data presented is a summary from multiple sources for comparative purposes.
Resistance Profiles
A major challenge in NNRTI therapy is the development of drug resistance, often caused by single point mutations in the reverse transcriptase gene. The fold change in EC50 or IC50 values for mutant strains compared to wild-type indicates the level of resistance.
| Mutation | Efavirenz Fold Change | Nevirapine Fold Change | Rilpivirine Fold Change | Doravirine Fold Change | Etravirine Fold Change |
| K103N | ~20-50 | ~50 | No significant change | No significant change | No significant change |
| Y181C | ~15 | >100 | ~2.4 | No significant change | No significant change |
| L100I | >50 (with K103N) | >50 (with K103N) | ~10 (with K103N) | ~5-10 (with K103N) | ~5-10 (with K103N) |
| G190A/S | >30 | >30 | <1 | - | - |
| V106A/M | >30 | >30 | <1 | >50 (V106A) | - |
| Y188L | >30 | >30 | - | >100 | - |
Second-generation NNRTIs like Rilpivirine, Doravirine, and Etravirine were specifically designed to have a higher genetic barrier to resistance and maintain activity against common NNRTI-resistant mutations such as K103N.[4]
Clinical Efficacy and Safety
Clinical trials provide crucial data on the real-world performance of these drugs in patients.
| Drug | Virologic Suppression (at 48/96 weeks) | Common Adverse Events | Discontinuation Rate due to Adverse Events |
| This compound | ~78% (<40 copies/mL at 48 weeks)[5] | Dizziness, rash, abnormal dreams, insomnia, depression[6] | Higher than second-generation NNRTIs[7] |
| Rilpivirine | Non-inferior to Efavirenz (~83% <50 copies/mL at 48 weeks)[8] | Fewer CNS side effects than Efavirenz[9] | Lower than Efavirenz[8] |
| Doravirine | Non-inferior to Efavirenz (~78% <40 copies/mL at 48 weeks)[5] | Fewer neuropsychiatric and lipid-related side effects than Efavirenz[10][11] | Lower than Efavirenz[5] |
| Nevirapine | Slightly lower efficacy than Efavirenz in some studies | Rash (can be severe), hepatotoxicity | Higher than Efavirenz in some comparisons |
| Etravirine | Effective in treatment-experienced patients with NNRTI resistance | Rash, nausea | - |
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Activity Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(A)·oligo(dT)), deoxyribonucleoside triphosphates (dNTPs, with one being radiolabeled or fluorescently tagged), and the purified HIV-1 RT enzyme.
-
Inhibitor Addition: Serial dilutions of the NNRTI being tested are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter mat.
-
Quantification: The amount of incorporated labeled dNTP is quantified using a scintillation counter or a fluorescence reader.
-
IC50 Calculation: The concentration of the NNRTI that inhibits RT activity by 50% (IC50) is calculated from the dose-response curve.
HIV-1 RT Activity Assay Workflow
Cell-Based HIV-1 Replication Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Methodology (using a Luciferase Reporter Virus):
-
Cell Culture: A suitable cell line that is susceptible to HIV-1 infection (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an HIV-1 LTR-driven luciferase reporter gene) is cultured.
-
Compound Treatment: Cells are pre-incubated with serial dilutions of the NNRTI.
-
Infection: The cells are then infected with a known amount of a luciferase reporter HIV-1 virus.
-
Incubation: The infected cells are incubated for a period (e.g., 48 hours) to allow for viral entry, reverse transcription, integration, and expression of the luciferase gene.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
-
EC50 Calculation: The concentration of the NNRTI that reduces viral replication (and thus luciferase activity) by 50% (EC50) is determined from the dose-response curve.
Cell-Based HIV-1 Replication Assay Workflow
Signaling Pathways and Off-Target Effects
While the primary mechanism of action of NNRTIs is the inhibition of HIV-1 RT, some members of this class, particularly Efavirenz, have been shown to have off-target effects that can lead to adverse events.
Efavirenz-Induced Neuropsychiatric Adverse Events
Efavirenz is associated with a range of neuropsychiatric side effects, including dizziness, abnormal dreams, and depression.[6] The underlying mechanisms are complex and are thought to involve mitochondrial dysfunction and the induction of autophagy in neuronal cells.[12] Efavirenz can impair the mitochondrial respiratory chain, leading to decreased ATP production and increased oxidative stress. This cellular stress can trigger autophagy, a cellular process for degrading and recycling damaged components. While autophagy can be a protective response, excessive or prolonged activation may contribute to neuronal dysfunction.[12]
Efavirenz-Induced Neurotoxicity Pathway
NNRTI Effects on Lipid Metabolism
Some NNRTIs can alter lipid profiles in patients. Efavirenz, for instance, has been associated with increases in both HDL ("good") and LDL ("bad") cholesterol, as well as triglycerides. Nevirapine has also been shown to increase HDL levels. The exact signaling pathways are not fully elucidated but may involve interactions with nuclear receptors that regulate lipid metabolism. Newer NNRTIs like Doravirine appear to have a more favorable lipid profile compared to Efavirenz.[11]
References
- 1. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuropsychiatric Adverse Events During 12 Months of Treatment With Efavirenz in Treatment-Naïve HIV-Infected Patients in China: A Prospective Cohort Study [frontiersin.org]
- 3. assaygenie.com [assaygenie.com]
- 4. 48-week results for NNRTI doravirine compared to efavirenz | HIV i-Base [i-base.info]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. becarispublishing.com [becarispublishing.com]
- 7. Rilpivirine versus efavirenz with tenofovir and emtricitabine in treatment-naive adults infected with HIV-1 (ECHO): a phase 3 randomised double-blind active-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thebodypro.com [thebodypro.com]
- 9. Comparison of the Efficacy and Safety of a Doravirine-Based, Three-Drug Regimen in Treatment-Naïve HIV-1 Positive Adults: A Bayesian Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Efavirenz and Doravirine Developmental Toxicity in an Embryo Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efavirenz Induces Neuronal Autophagy and Mitochondrial Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Abnormalities Associated with the Use of Protease Inhibitors and Non-nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Metabolic Comparison of Efavirenz Enantiomers: A Guide for Researchers
An objective analysis of the stereoselective metabolism of Efavirenz, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols.
Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the treatment of HIV-1 infection. Administered as a racemic mixture, its therapeutic activity is primarily attributed to the S-(−)-enantiomer, while the R-(+)-enantiomer is largely inactive. The stereochemistry of Efavirenz profoundly influences its metabolic fate, with the two enantiomers exhibiting distinct pharmacokinetic profiles in vivo. This guide provides a comprehensive comparison of the in vivo metabolism of S- and R-Efavirenz, supported by experimental data and detailed methodologies.
Data Presentation: Pharmacokinetic Parameters of Efavirenz Enantiomers
| Enantiomer | Primary Metabolizing Enzyme | Relative Rate of Metabolism (S vs. R) | Key Metabolites |
| S-Efavirenz | CYP2B6 | ~10-14 fold faster | 8-hydroxy-S-efavirenz, 7-hydroxy-S-efavirenz |
| R-Efavirenz | CYP2B6 | Slower | 8-hydroxy-R-efavirenz |
Note: The relative rate of metabolism is based on in vitro data, which is strongly indicative of in vivo performance.[1]
Metabolic Pathways of Efavirenz Enantiomers
The primary route of Efavirenz metabolism is hydroxylation, followed by glucuronidation. Cytochrome P450 2B6 (CYP2B6) is the principal enzyme responsible for the 8-hydroxylation of both enantiomers, which is the major metabolic pathway.[2][3] A minor pathway, 7-hydroxylation, is primarily catalyzed by CYP2A6.[4] The resulting hydroxylated metabolites are then conjugated with glucuronic acid for excretion. The metabolic pathway is stereoselective, with a clear preference for the S-enantiomer.
Caption: Metabolic pathways of S- and R-Efavirenz.
Experimental Protocols
The following sections detail the methodologies for key experiments to compare the in vivo metabolism of Efavirenz enantiomers. These protocols are synthesized from multiple in vivo studies.[4][5]
In Vivo Pharmacokinetic Study in Healthy Volunteers
Objective: To determine and compare the pharmacokinetic profiles of S-Efavirenz and R-Efavirenz following oral administration.
Study Design:
-
Participants: Healthy adult volunteers.
-
Dosage: A single oral dose of 600 mg of racemic Efavirenz administered on an empty stomach.[4][6]
-
Blood Sampling: Venous blood samples are collected at pre-determined intervals, typically before dosing (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).[4]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of S-Efavirenz and R-Efavirenz, as well as their major metabolites (8-hydroxy-S-efavirenz, 8-hydroxy-R-efavirenz, and 7-hydroxy-S-efavirenz), are quantified using a validated stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the following pharmacokinetic parameters for each enantiomer:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
Apparent oral clearance (CL/F)
-
Apparent volume of distribution (Vd/F)
-
Caption: Experimental workflow for in vivo comparison.
Conclusion
The in vivo metabolism of Efavirenz is markedly stereoselective, with the therapeutically active S-enantiomer being metabolized and cleared more rapidly than the inactive R-enantiomer. This difference is primarily driven by the enantioselective activity of CYP2B6. Researchers and clinicians should consider these metabolic differences when evaluating the pharmacokinetics, pharmacodynamics, and potential for drug-drug interactions of Efavirenz. Further in vivo studies directly comparing the pharmacokinetic parameters of the individual enantiomers in diverse populations are warranted to refine our understanding and optimize the clinical use of this important antiretroviral agent.
References
- 1. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Impact of efavirenz pharmacokinetics and pharmacogenomics on neuropsychological performance in older HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinically relevant enantiomer specific R‐ and S‐praziquantel pharmacokinetic drug‐drug interactions with efavirenz and ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
A Comparative Guide to Validating the Enantiomeric Purity of (S)-Efavirenz
For Researchers, Scientists, and Drug Development Professionals
The stereospecific nature of drug molecules is a critical aspect of pharmaceutical development and quality control. Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is therapeutically active as the (S)-enantiomer. The presence of the (R)-enantiomer is considered an impurity and must be closely monitored to ensure the safety and efficacy of the final drug product. This guide provides a comparative overview of analytical methodologies for validating the enantiomeric purity of (S)-Efavirenz, with a focus on High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and discussions on emerging techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining enantiomeric purity depends on various factors, including sensitivity, resolution, analysis time, and the specific requirements of the analytical laboratory. While HPLC and UPLC are well-established and widely used methods for the chiral separation of Efavirenz, SFC and CE present potential advantages in terms of speed and reduced solvent consumption.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Supercritical Fluid Chromatography (SFC) (Projected) | Capillary Electrophoresis (CE) (Projected) |
| Principle | Chiral stationary phase interacts differently with enantiomers, leading to separation. | Similar to HPLC but uses smaller particle size columns for higher resolution and speed. | Utilizes a supercritical fluid as the mobile phase for fast and efficient separations. | Separation based on differential migration of charged enantiomers in an electric field, often with a chiral selector. |
| Limit of Detection (LOD) | 66 ng/mL[1] | 0.075 µg/mL (75 ng/mL)[2] | Potentially in the low ng/mL range. | Typically in the low µg/mL to ng/mL range. |
| Limit of Quantitation (LOQ) | 200 ng/mL[1] | 0.249 µg/mL (249 ng/mL)[2] | Potentially in the low ng/mL range. | Typically in the low µg/mL to ng/mL range. |
| Linearity Range | 200 - 6210 ng/mL for (R)-isomer[1] | 0.249 - 375 µg/mL[2] | Expected to be wide, comparable to HPLC/UPLC. | Generally narrower than chromatographic methods. |
| Resolution (Rs) | > 1.5 | > 3.0[2] | High resolution is a key advantage of SFC. | High efficiency can lead to excellent resolution. |
| Analysis Time | ~10-15 minutes | < 10 minutes | Typically 2-5 times faster than HPLC. | Can be very fast, often under 10 minutes. |
| Solvent Consumption | High | Moderate | Significantly lower than HPLC/UPLC. | Minimal solvent and reagent usage. |
| Advantages | Robust, well-established, wide availability of columns and instruments. | Higher resolution, faster analysis, and lower solvent consumption than HPLC.[2] | Fast analysis, reduced organic solvent usage, "greener" technology. | High efficiency, low sample and reagent consumption, orthogonal selectivity to chromatography. |
| Disadvantages | Longer analysis time and higher solvent consumption compared to UPLC and SFC. | Higher backpressure requires specialized instrumentation. | Higher initial instrument cost, less established for routine pharmaceutical analysis compared to HPLC. | Can be less robust than HPLC, sensitivity can be an issue without pre-concentration techniques. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the protocols for the established HPLC and UPLC methods, along with a proposed starting point for SFC method development.
High-Performance Liquid Chromatography (HPLC)
This method utilizes a normal-phase chiral column to achieve enantiomeric separation.
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or similar cellulose-based chiral stationary phase.[1][2]
-
Mobile Phase: A mixture of n-hexane and isopropyl alcohol (IPA) in a ratio of 90:10 (v/v).[2] Modifiers such as ethanol and trifluoroacetic acid (TFA) can be optimized to improve separation.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration within the linear range of the method.
Ultra-Performance Liquid Chromatography (UPLC)
This method offers a faster and more efficient separation compared to conventional HPLC.
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or a sub-2 µm particle size chiral column for UPLC systems.[2]
-
Mobile Phase: n-Hexane and Isopropyl alcohol (IPA) in a 90:10 (v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection: Photodiode Array (PDA) detector at 254 nm.[2]
-
Sample Preparation: Prepare the sample in the mobile phase. A typical concentration for the (S)-Efavirenz sample is 250 µg/mL.[2]
Supercritical Fluid Chromatography (SFC) - Proposed Method
-
Column: A screening of chiral stationary phases is recommended, including polysaccharide-based columns (e.g., Chiralpak series) and pirkle-type columns.
-
Mobile Phase: Supercritical CO2 as the primary mobile phase with a modifier such as methanol, ethanol, or isopropanol. Additives like amines (for basic compounds) or acids (for acidic compounds) can be used to improve peak shape and resolution.
-
Backpressure: Typically maintained around 100-200 bar.
-
Column Temperature: 30-40°C.
-
Flow Rate: 2-5 mL/min.
-
Detection: UV or PDA detector.
-
Method Development Strategy: Start with a generic gradient of the modifier (e.g., 5-40% in 5 minutes) to screen different chiral columns. Once a promising stationary phase is identified, optimize the modifier, additive, temperature, and backpressure to achieve the desired resolution.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for validating the enantiomeric purity of (S)-Efavirenz and the logical relationship between the different analytical techniques.
Caption: General workflow for enantiomeric purity validation.
Caption: Relationship between methods for Efavirenz analysis.
References
A Comparative Analysis of (R)-Efavirenz and (S)-Efavirenz on Cytochrome P450 2B6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the two enantiomers of Efavirenz, (R)-Efavirenz and (S)-Efavirenz, on the cytochrome P450 2B6 (CYP2B6) enzyme. Efavirenz is a non-nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV-1 infection. It is administered as a racemic mixture, but its enantiomers exhibit significantly different pharmacological and metabolic profiles, particularly concerning their interaction with CYP2B6.
Executive Summary
(S)-Efavirenz is the pharmacologically active enantiomer and the primary substrate for CYP2B6-mediated metabolism. In contrast, this compound is metabolized by CYP2B6 at a significantly lower rate. While comprehensive comparative data on the direct inhibitory and inductive effects of the individual enantiomers on CYP2B6 are not extensively detailed in publicly available literature, this guide synthesizes the current understanding of their differential metabolism and the known effects of racemic Efavirenz on CYP2B6. Racemic Efavirenz is a known inhibitor and inducer of CYP2B6, with its inductive effects mediated through the activation of the nuclear receptors CAR (Constitutive Androstane Receptor) and PXR (Pregnane X Receptor).
Data Presentation
Table 1: Comparative Metabolism of Efavirenz Enantiomers by CYP2B6
| Parameter | (S)-Efavirenz | This compound | Reference |
| Primary Role | Active antiretroviral agent | Inactive enantiomer | [1] |
| Metabolism Rate by CYP2B6 | High | Approximately 1/10th that of (S)-Efavirenz | [1] |
| Enantioselectivity (S > R) | 14-fold greater clearance by wild-type CYP2B6.1 | [1] |
Table 2: Inhibitory Effect of Racemic Efavirenz on CYP2B6
| Parameter | Value | Experimental System | Reference |
| Ki (inhibition constant) | 1.38 µM | Expressed CYP2B6 | [2] |
| Average Ki | 1.68 µM | Human Liver Microsomes (HLMs) | [2] |
Experimental Protocols
Determination of Efavirenz Enantiomer Metabolism by Recombinant CYP2B6
This protocol is based on methodologies described for assessing the stereoselective metabolism of Efavirenz.[1]
Objective: To determine the rate of 8-hydroxylation of this compound and (S)-Efavirenz by recombinant human CYP2B6.
Materials:
-
Recombinant human CYP2B6 enzyme co-expressed with P450 reductase (and cytochrome b5)
-
This compound and (S)-Efavirenz standards
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare incubation mixtures in a 96-well plate format. Each well should contain potassium phosphate buffer, the recombinant CYP2B6 enzyme, and the respective Efavirenz enantiomer at various concentrations.
-
Pre-incubate the plate at 37°C for a short period to allow temperature equilibration.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solvent, such as acetonitrile, containing an internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the formation of 8-hydroxyefavirenz using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation and determine kinetic parameters (e.g., Vmax, Km) by fitting the data to appropriate enzyme kinetic models using non-linear regression analysis.
Determination of CYP2B6 Inhibition by Racemic Efavirenz
This protocol is adapted from studies evaluating the inhibitory potential of racemic Efavirenz.[2]
Objective: To determine the inhibition constant (Ki) of racemic Efavirenz for CYP2B6 activity.
Materials:
-
Human Liver Microsomes (HLMs) or recombinant CYP2B6
-
A selective CYP2B6 probe substrate (e.g., bupropion)
-
Racemic Efavirenz
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solvent with internal standard
-
LC-MS/MS instrumentation
Procedure:
-
Prepare a series of incubations containing HLMs or recombinant CYP2B6, the probe substrate at multiple concentrations around its Km value, and racemic Efavirenz at several concentrations.
-
Pre-incubate the mixtures at 37°C.
-
Initiate the reactions by adding the NADPH regenerating system.
-
Incubate for a time that ensures linear formation of the probe substrate's metabolite.
-
Stop the reactions with a quenching solvent containing an internal standard.
-
Process the samples by centrifugation and analyze the supernatant by LC-MS/MS to quantify the metabolite of the probe substrate.
-
Determine the mode of inhibition and the Ki value by global non-linear regression analysis of the reaction rates at different substrate and inhibitor concentrations.
Visualizations
Logical Relationship of Efavirenz Metabolism
Caption: Stereoselective metabolism of Efavirenz by CYP2B6.
Experimental Workflow for CYP2B6 Inhibition Assay
Caption: Workflow for determining CYP2B6 inhibition.
Signaling Pathway for CYP2B6 Induction by Efavirenz
Caption: Efavirenz-mediated induction of CYP2B6 via CAR/PXR.
References
- 1. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of (R)-Efavirenz and placebo
A detailed analysis for researchers and drug development professionals.
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. It is administered as the single (S)-enantiomer. While the pharmacological activity of (S)-Efavirenz is well-documented, there is a significant lack of publicly available data on the biological effects of its counterpart, (R)-Efavirenz. This guide provides a head-to-head comparison based on the available information, primarily focusing on the differential metabolism of the two enantiomers, and contrasts the known effects of Efavirenz with a placebo. Due to the scarcity of direct studies on this compound, this comparison highlights a critical knowledge gap in the field.
Data Presentation
The following table summarizes the known and extrapolated comparative data between this compound and a placebo. It is important to note that data for this compound is largely inferred from metabolic studies of the racemic mixture, as direct clinical or preclinical studies comparing this compound to placebo are not available in the public domain.
| Feature | This compound | Placebo |
| Pharmacological Activity | ||
| Anti-HIV-1 Activity | Not established; presumed to be significantly less active than (S)-Efavirenz | None |
| Pharmacokinetics | ||
| Metabolism | Primarily metabolized by cytochrome P450 enzymes, particularly CYP2B6. The rate of metabolism is approximately 10 times slower than that of (S)-Efavirenz.[1] | Inert substance with no metabolic pathway |
| Safety and Tolerability | ||
| Neurotoxicity | Potential for neurotoxic effects, although not directly studied. The primary metabolite of (S)-Efavirenz, 8-hydroxyefavirenz, is known to be neurotoxic.[2] The metabolic profile of this compound suggests a different metabolite portfolio, the toxicity of which is unknown. | No pharmacological effect; adverse events are generally minimal and non-specific. |
| Hepatotoxicity | Potential for liver enzyme induction and inhibition.[3] The clinical significance for this compound is unknown. | No effect on liver enzymes. |
| Other Adverse Effects | Unknown. | May include non-specific effects such as headache or nausea, as reported in placebo arms of clinical trials. |
Experimental Protocols
Detailed experimental data from head-to-head clinical or preclinical trials of this compound versus placebo are not available in the published literature. The primary source of information regarding the differential properties of the Efavirenz enantiomers comes from in vitro metabolic studies.
In Vitro Metabolism of Efavirenz Enantiomers
Objective: To determine the stereoselectivity of cytochrome P450 enzymes in the metabolism of Efavirenz enantiomers.
Methodology:
-
Enzyme Source: Recombinant human cytochrome P450 enzymes (e.g., CYP2B6, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Substrates: (S)-Efavirenz and this compound.
-
Incubation: The individual enantiomers are incubated with the recombinant enzymes in the presence of an NADPH-generating system at 37°C.
-
Analysis: The reaction is stopped, and the metabolites (e.g., 8-hydroxyefavirenz) are extracted and quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of metabolite formation for each enantiomer is calculated to determine the kinetic parameters (Km and Vmax) and assess the enantioselectivity of the enzyme.
Key Findings from such studies:
-
CYP2B6 exhibits high stereoselectivity, with a greater than 10-fold preference for the metabolism of (S)-Efavirenz over this compound.[1]
-
The rate of metabolism of this compound by wild-type CYP2B6 is approximately one-tenth that of (S)-Efavirenz.[1]
Signaling Pathways and Logical Relationships
Metabolic Pathway of Efavirenz
The metabolism of Efavirenz is a critical determinant of its efficacy and toxicity. The following diagram illustrates the primary metabolic pathway of the active (S)-enantiomer. The metabolism of this compound is known to be significantly slower via this pathway.
Caption: Metabolic pathways of Efavirenz enantiomers and placebo.
Experimental Workflow for Enantiomer Comparison
This diagram outlines a hypothetical experimental workflow that would be necessary to conduct a direct head-to-head comparison of this compound and a placebo.
Caption: Hypothetical workflow for this compound vs. Placebo comparison.
Conclusion
The comparison between this compound and a placebo is severely limited by the absence of dedicated research on the (R)-enantiomer. The primary established difference lies in its significantly slower metabolism by CYP2B6 compared to the active (S)-enantiomer. This metabolic difference suggests that this compound would have a distinct pharmacokinetic profile and potentially a different safety profile. However, without direct preclinical and clinical studies, its pharmacological activity and toxicity remain largely unknown.
For researchers and drug development professionals, this represents a significant data gap. Future studies are warranted to fully characterize the pharmacological and toxicological properties of this compound to understand its potential contribution to the effects observed with racemic mixtures and to rule out any independent biological activity. Until such data becomes available, any discussion of the effects of this compound remains speculative.
References
- 1. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal toxicity of efavirenz: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinically relevant enantiomer specific R‐ and S‐praziquantel pharmacokinetic drug‐drug interactions with efavirenz and ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Toxicological Profile of (R)-Efavirenz: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of antiretroviral therapy for HIV-1. The clinically utilized form is the (S)-enantiomer, which possesses potent antiviral activity. Its counterpart, (R)-Efavirenz, is considered the inactive enantiomer. While the focus of efficacy studies has been on (S)-Efavirenz, a comprehensive understanding of the toxicological profile of both enantiomers is crucial for a complete safety assessment. This guide provides a comparative analysis of the toxicological data available for this compound and (S)-Efavirenz, along with other relevant NNRTIs.
Executive Summary
The primary determinant of the differential toxicity between (S)- and this compound lies in their stereoselective metabolism. (S)-Efavirenz is rapidly metabolized by the cytochrome P450 enzyme CYP2B6 to 8-hydroxyefavirenz, a metabolite known to be significantly more neurotoxic than the parent compound. In contrast, this compound is a poor substrate for CYP2B6, leading to a much slower rate of metabolism and consequently, lower production of potentially toxic metabolites. While direct toxicological studies on this compound are limited, this metabolic difference suggests a potentially lower toxicity profile for the (R)-enantiomer.
Comparative Toxicology Data
Due to the focus on the clinically active (S)-enantiomer, there is a significant lack of direct comparative toxicological data for this compound. The following tables summarize the available data for Efavirenz (racemic mixture or unspecified), (S)-Efavirenz, and alternative NNRTIs. The absence of data for this compound is a critical knowledge gap.
Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Efavirenz | BxPC-3 (pancreatic cancer) | Annexin V-APC/7AAD | Increased cell death | Significant increase at 50 or 60 µmol/L after 72h | [1] |
| Efavirenz | SBL-5 (primary fibroblasts) | Annexin V-APC/7AAD | Increased cell death | Affected to a much lesser extent than cancer cells | [1] |
| Efavirenz | Neural Stem Cells (NSCs) | MTT Assay | Reduced cell proliferation | Concentration-dependent decrease | [2] |
| Efavirenz | Neural Stem Cells (NSCs) | LDH Assay | Increased cytotoxicity | Dose-dependent increase | [2] |
| Doravirine | Zebrafish Embryos | Survival Assay | Mortality | Low mortality at therapeutic and supra-therapeutic doses | [3] |
| Efavirenz | Zebrafish Embryos | Survival Assay | Mortality | High mortality even at sub-therapeutic doses | [3] |
Genotoxicity Data
| Compound | Test System | Assay | Result | Reference |
| Efavirenz | Drosophila melanogaster | Comet Assay | Genotoxic at high concentrations | [4] |
| Efavirenz | Drosophila melanogaster | Somatic Mutation and Recombination Test (SMART) | Not mutagenic or recombinogenic | [4] |
| Doravirine | Preclinical studies in rats | Not specified | Not genotoxic | [3] |
Neurotoxicity Data
| Compound | Model | Observation | Reference |
| Efavirenz | Neuron cultures | Toxic at concentrations found in cerebrospinal fluid | [5] |
| 8-hydroxyefavirenz | Neuron cultures | More potent neurotoxin than Efavirenz | [5][6] |
| Efavirenz | In vitro and Ex vivo | Greater neurotoxic effects compared to other common antiretrovirals | [7] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These represent standard protocols that can be adapted for the evaluation of compounds like this compound.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and control compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the DNA-containing nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate from the nucleus towards the anode, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tails using specialized software.
Neurotoxicity Assessment: Neuronal Cell Viability and Morphology
This involves assessing the survival and structural integrity of cultured neurons.
Protocol:
-
Neuronal Culture: Culture primary neurons or neuronal cell lines on appropriate substrates.
-
Compound Treatment: Expose the neuronal cultures to different concentrations of the test compound and controls.
-
Viability Staining: Use viability dyes such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to assess cell survival.
-
Morphological Analysis: Fix the cells and perform immunocytochemistry for neuronal markers (e.g., β-III tubulin for neurites, MAP2 for dendrites) to visualize neuronal morphology.
-
Imaging and Quantification: Acquire images using fluorescence microscopy and quantify neuronal viability (by counting live/dead cells) and neurite length and branching using image analysis software.
Signaling Pathways and Experimental Workflows
Efavirenz Metabolism and Neurotoxicity Pathway
The following diagram illustrates the metabolic pathway of Efavirenz and the subsequent induction of neurotoxicity.
Caption: Metabolism of Efavirenz enantiomers and neurotoxicity pathway.
General Workflow for In Vitro Toxicity Assessment
The diagram below outlines a typical workflow for assessing the toxicity of a compound in vitro.
Caption: A generalized workflow for in vitro toxicological assessment.
Conclusion and Future Directions
The available evidence strongly suggests that the toxicological profile of Efavirenz is primarily driven by the metabolism of the (S)-enantiomer to the neurotoxic metabolite, 8-hydroxyefavirenz. The slower metabolism of this compound indicates a potentially safer profile, however, this is largely an inference due to a significant lack of direct toxicological studies on the (R)-enantiomer.
To provide a definitive assessment, further research is imperative. Direct comparative studies employing standardized cytotoxicity, genotoxicity, and neurotoxicity assays on both (R)- and (S)-Efavirenz are essential. Such data would be invaluable for the comprehensive risk assessment of Efavirenz and could inform the development of safer antiretroviral therapies. The experimental protocols and workflows provided in this guide offer a framework for conducting these necessary investigations.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. mjmcasereports.org [mjmcasereports.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
- 7. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (R)-Efavirenz: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. (R)-Efavirenz, an enantiomer of the antiretroviral drug Efavirenz, requires meticulous handling and disposal to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with regulatory frameworks and promoting a culture of safety.
Regulatory Landscape
The disposal of pharmaceutical waste, including this compound, is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] It is imperative to correctly classify waste as either hazardous or non-hazardous, as this determination dictates the required disposal procedures.[3] State regulations may impose even stricter standards than federal guidelines.[1][3] In 2019, the EPA enacted a new rule, Subpart P, which provides healthcare-specific regulations for managing hazardous waste pharmaceuticals.[3][4] A key provision of this rule is the prohibition of flushing hazardous waste pharmaceuticals down drains.[3][4]
Core Disposal Principles
All waste materials containing this compound, including the pure compound, contaminated labware (such as vials, gloves, and pipette tips), and solutions, should be treated as hazardous waste.[3] Do not mix this compound waste with non-hazardous materials.[3]
Key Disposal Steps:
-
Waste Identification and Classification: Treat all materials that have come into contact with this compound as hazardous pharmaceutical waste.[3] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.[3]
-
Segregation and Collection:
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[3][5]
-
Liquid Waste: Collect in a separate, compatible, and leak-proof hazardous waste container.[3][5]
-
Sharps: Dispose of contaminated needles and glassware in a designated, puncture-resistant sharps container.[5]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[3][5]
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[3]
-
Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3] The primary recommended method of disposal for pharmaceutical waste is incineration at a licensed facility.[2][4]
-
Record Keeping: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with institutional policies and regulatory requirements.[3]
Summary of Disposal and Regulatory Information
| Category | Guideline | Regulatory Body |
| Waste Classification | Treat as Hazardous Pharmaceutical Waste | EPA (RCRA) |
| Solid Waste | Segregate in labeled, sealed hazardous waste containers | Institutional EHS, State Regulations |
| Liquid Waste | Segregate in labeled, leak-proof hazardous waste containers | Institutional EHS, State Regulations |
| Sharps | Use designated, puncture-resistant sharps containers | Institutional EHS, State Regulations |
| Disposal Method | Incineration via a licensed hazardous waste contractor | EPA, State Environmental Agencies |
| Prohibited Actions | Do not dispose of down the drain or in general trash | EPA (Subpart P) |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Logistical Information for Handling (R)-Efavirenz
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for the handling of (R)-Efavirenz, a non-nucleoside reverse transcriptase inhibitor. Adherence to these guidelines is crucial to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary when working with this compound. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Conforming to EN 166 (EU) or NIOSH (US) approved[1][2] | To protect eyes from dust, splashes, and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspected prior to use[1][2] | To prevent skin contact with the compound. |
| Body Protection | Laboratory coat or impervious clothing | Fully buttoned[1][2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when dusts or aerosols may be generated[1] | To prevent inhalation of the compound. |
Physical and Chemical Properties
Understanding the properties of this compound is essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₄H₉ClF₃NO₂[3] |
| Molecular Weight | 315.68 g/mol [3] |
| Appearance | Solid[3] |
| Melting Point | 139-141°C[3] |
| Boiling Point | 422.7 ± 55.0°C at 760 mmHg[3] |
| Relative Density | 1.53 g/cm³[3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation and Pre-cautions:
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. Avoid generating dust. If dust is generated, a respirator is recommended.[1]
-
Record the exact weight.
-
-
Dissolution:
-
In the chemical fume hood, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder to achieve a 10 mM concentration.
-
Cap the tube securely.
-
-
Mixing:
-
Vortex the tube until the this compound is completely dissolved.
-
-
Storage:
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature, typically -20°C or -80°C, to ensure stability.
-
-
Waste Disposal:
-
Decontamination:
-
Thoroughly decontaminate the work area and any equipment used.
-
Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly.[1]
-
Visual Guides for Safe Handling
To further ensure safety, the following diagrams illustrate key procedural workflows.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
